molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-one CAS No. 867006-20-0

3,9-Diazaspiro[5.5]undecan-2-one

Cat. No.: B1324301
CAS No.: 867006-20-0
M. Wt: 168.24 g/mol
InChI Key: IAXNSRPALMNQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazaspiro[5.5]undecan-2-one (CAS 867006-20-0) is a versatile spirocyclic diaza scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly due to its privileged structure that enables potent and selective targeting of biologically relevant receptors. Its primary research value lies in its application as a precursor for potent and competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. Compounds based on this core structure have demonstrated a promising immunomodulatory effect by efficiently rescuing the inhibition of T cell proliferation, presenting a platform to explore new immunotherapies . Furthermore, this diazaspiro[5.5]undecane scaffold has been identified as a key structural component in the discovery of potent, selective, and orally bioavailable CCR5 antagonists, highlighting its utility in antiviral and immunology research . The core structure is recognized as a privileged heterocycle in the design of compounds for treating a wide range of disorders, including those related to the immune system, cell signaling, and metabolic diseases . Researchers value this compound for its structural rigidity and the ability to be functionalized at multiple positions. The molecule features a ketone group at position 2 of its spirocyclic framework, which provides a handle for further chemical modification and diversification. The provided material has a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol . For research purposes, this product must be stored in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNSRPALMNQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629280
Record name 3,9-Diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867006-20-0
Record name 3,9-Diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Diazaspiro[5.5]undecan-2-one is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and known biological context. While experimental data for the parent compound is limited in some areas, this guide consolidates available information and data from closely related analogs to offer a thorough understanding for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, a combination of predicted and experimental data for related compounds provides insight into its characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one3,9-Diazaspiro[5.5]undecane
Molecular Formula C₉H₁₆N₂O[1]C₁₆H₂₂N₂O[2]C₉H₁₈N₂[3]
Molecular Weight 168.24 g/mol [1]258.36 g/mol [2]154.25 g/mol [3]
CAS Number 867006-20-0[1]500360-86-1[2]180-46-1[3]
pKa (Predicted) 16.16 ± 0.20Not AvailableNot Available
logP (Computed) Not Available1.7[4]0.5[3]
Boiling Point (Predicted) 369.8 ± 42.0 °CNot AvailableNot Available
Density (Predicted) 1.09 ± 0.1 g/cm³Not AvailableNot Available
Appearance White to off-white solidNot AvailableNot Available

Note: The pKa, boiling point, and density for the parent compound are predicted values. The logP values are computationally derived.

Synthesis

A practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described, with the key step being an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[5][6]

General Synthetic Scheme

The synthesis of the this compound core generally involves a conjugate addition of a suitable enolate to an electrophilic olefin, followed by cyclization.

G reagent1 Lithium Enolate of an Ester intermediate Michael Adduct reagent1->intermediate Michael Addition reagent2 Tetrasubstituted Olefin Acceptor reagent2->intermediate product This compound Core intermediate->product Cyclization

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Divergent Synthesis (Adapted from literature)

This protocol describes a general method for the synthesis of substituted 3,9-diazaspiro[5.5]undecan-2-ones.

Step 1: Michael Addition

  • A solution of a suitable ester (e.g., ethyl acetate) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ester solution to generate the lithium enolate.

  • A solution of the tetrasubstituted olefin acceptor in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for a specified time until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Michael adduct.

Step 2: Cyclization and Deprotection

  • The crude Michael adduct is then subjected to cyclization conditions, which may involve treatment with an acid or base, or thermal conditions, depending on the specific substrate.

  • Subsequent deprotection steps may be necessary to remove any protecting groups on the nitrogen atoms to yield the final this compound.

Note: The specific reagents, reaction times, and purification methods will vary depending on the desired substituents on the spirocyclic core.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the two piperidine rings. The chemical shifts and multiplicities will be influenced by the rigid spirocyclic structure. A broad signal for the N-H protons would also be expected.
¹³C NMR Signals for the spiro carbon, the carbonyl carbon of the lactam, and the methylene carbons of the piperidine rings.[7]
FTIR A strong absorption band for the C=O stretching of the lactam (amide) group, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching of the aliphatic methylene groups would be observed below 3000 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.24 g/mol ). Fragmentation patterns would likely involve the cleavage of the piperidine rings.

Biological Properties and Therapeutic Potential

The 3,9-diazaspiro[5.5]undecane-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While the biological activity of the parent compound is not extensively documented, its derivatives have shown significant promise in various therapeutic areas.

Known Biological Activities of Derivatives
  • CCR5 Receptor Antagonists: Derivatives of this compound have been developed as potent and selective antagonists of the C-C chemokine receptor type 5 (CCR5).[9] CCR5 is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making these compounds promising candidates for anti-HIV therapy.

  • GABA A Receptor Antagonists: Analogs of this scaffold have been identified as competitive antagonists of the γ-aminobutyric acid type A (GABA A) receptor.[10] These compounds have potential applications in the study and treatment of neurological and psychiatric disorders where GABAergic signaling is dysregulated.

  • METTL3 Inhibitors: More complex derivatives incorporating the 1,4,9-triazaspiro[5.5]undecan-2-one core have been shown to be potent and selective inhibitors of METTL3, an RNA methyltransferase.[11] Dysregulation of METTL3 is implicated in various cancers, making its inhibitors a promising avenue for cancer therapy.

Potential Signaling Pathway Involvement

Based on the known targets of its derivatives, this compound can be considered a versatile starting point for designing modulators of G-protein coupled receptors (GPCRs) and ion channels.

G cluster_0 Potential Therapeutic Areas cluster_1 Molecular Targets of Derivatives HIV HIV Neurological Disorders Neurological Disorders Cancer Cancer CCR5 CCR5 CCR5->HIV GABA(A) Receptor GABA(A) Receptor GABA(A) Receptor->Neurological Disorders METTL3 METTL3 METTL3->Cancer This compound Scaffold This compound Scaffold This compound Scaffold->CCR5 Antagonism This compound Scaffold->GABA(A) Receptor Antagonism This compound Scaffold->METTL3 Inhibition

Caption: Relationship between the this compound scaffold and the therapeutic areas of its derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound and its novel derivatives, a variety of in vitro assays can be employed.

General Workflow for Biological Screening

G start Compound Synthesis and Purification primary_screening Primary Screening (e.g., Target-based or Phenotypic Assays) start->primary_screening hit_id Hit Identification primary_screening->hit_id hit_id->start Inactive secondary_assays Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assays Active lead_opt Lead Optimization secondary_assays->lead_opt

Caption: A generalized workflow for the biological screening of new chemical entities.

Example Protocol: In Vitro GPCR Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine if a compound binds to a specific GPCR.

  • Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand known to bind to the receptor, unlabeled test compound (this compound), assay buffer, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion

This compound represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. While further experimental characterization of the parent compound is warranted, the extensive research on its derivatives underscores the significant potential of this chemical class. This guide provides a foundational understanding of the basic properties of this compound to aid researchers in their efforts to design and develop the next generation of innovative medicines.

References

3,9-Diazaspiro[5.5]undecan-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and biological significance of 3,9-Diazaspiro[5.5]undecan-2-one. This spirocyclic lactam serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

CAS Number: 867006-20-0

The chemical structure of this compound is characterized by two nitrogen-containing rings, a piperidine and a piperidin-2-one, connected by a single common carbon atom, known as a spiro atom. This arrangement confers a rigid three-dimensional conformation to the molecule.

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₆N₂OChemicalBook[1]
Molecular Weight168.24 g/mol ChemicalBook[1]
Boiling Point369.8±42.0 °C (Predicted)ChemicalBook[1]
Density1.09±0.1 g/cm³ (Predicted)ChemicalBook[1]
Storage Temperature2-8°C under inert gasBLDpharm[2]

Synthesis and Experimental Protocols

A common approach involves the use of a Michael addition reaction. For instance, a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.

Representative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of spiro-lactams, which can be adapted for this compound.

G Start Starting Materials (e.g., Piperidine derivatives) Step1 Formation of Key Intermediate (e.g., Michael Acceptor) Start->Step1 Step2 Michael Addition with a nucleophile Step1->Step2 Step3 Cyclization to form the Lactam Ring Step2->Step3 End This compound and its derivatives Step3->End

A generalized synthetic workflow for spiro-lactams.

Biological Context and Signaling Pathways

Derivatives of this compound have been investigated for their biological activity, notably as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.

By blocking the CCR5 receptor, these antagonists can prevent the binding of its natural ligands (chemokines such as RANTES, MIP-1α, and MIP-1β) and inhibit the entry of HIV-1, thus representing a potential therapeutic strategy for HIV/AIDS.

CCR5 Signaling Pathway:

The following diagram illustrates the canonical signaling pathway initiated by the activation of the CCR5 receptor by its chemokine ligands. Antagonists based on the this compound scaffold would act to inhibit the initial ligand-receptor binding step.

CCR5_Signaling CCR5 Signaling Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES, MIP-1α/β) Chemokine->CCR5 Binds and Activates Antagonist This compound Derivative (Antagonist) Antagonist->CCR5 Blocks Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Chemotaxis, Gene Transcription) Ca_release->Downstream PKC->Downstream

CCR5 receptor signaling pathway and the inhibitory action of antagonists.

References

3,9-Diazaspiro[5.5]undecan-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of the chemical properties of 3,9-Diazaspiro[5.5]undecan-2-one, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Identifiers

The fundamental identifiers for this compound are its CAS number and molecular weight. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

PropertyValue
CAS Number 867006-20-0
Molecular Weight 168.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C9H16N2O[1]
EINECS Not available[1]
MOL File 867006-20-0.mol[1]

Experimental Data and Protocols

Currently, publicly available literature from the conducted searches does not provide detailed experimental protocols, such as synthesis or purification methods, for this compound. Furthermore, no information regarding its biological activity, including involvement in specific signaling pathways, has been identified in the initial search results.

Representative Chemical Workflow

While specific experimental workflows for this compound were not found, the following diagram illustrates a generalized workflow for the synthesis and analysis of a chemical compound. This serves as a conceptual representation of the processes that would be involved.

Chemical Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Step 1 Crude Product Crude Product Reaction->Crude Product Step 2 Purification Purification Crude Product->Purification Step 3 Pure Compound Pure Compound Purification->Pure Compound Step 4 Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Pure Compound->Structural Analysis (NMR, MS) Step 5a Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Compound->Purity Analysis (HPLC) Step 5b Characterized Compound Characterized Compound Structural Analysis (NMR, MS)->Characterized Compound Purity Analysis (HPLC)->Characterized Compound

Caption: Generalized workflow for chemical synthesis, purification, and analysis.

References

The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and First Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and initial synthesis of 3,9-Diazaspiro[5.5]undecan-2-one, a heterocyclic scaffold that has garnered significant interest in the field of drug discovery. Developed for researchers, scientists, and professionals in drug development, this document details the scientific context of its discovery, a representative synthetic protocol, and the biological pathways it targets.

Introduction: A New Player in HIV Therapy

The discovery of this compound is rooted in the relentless search for novel therapeutics to combat the Human Immunodeficiency Virus (HIV). Specifically, this scaffold emerged from research focused on the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells, primarily T-cells and macrophages.[1] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and subsequent replication. The this compound core was identified as a promising template, replacing a previously explored 1-oxa-3,9-diazaspiro[5.5]undecan-2-one structure in the quest for potent, selective, and orally bioavailable CCR5 antagonists.

First Synthesis: A Representative Protocol

While the seminal literature first reporting this scaffold provides a concise overview, this guide presents a detailed, representative experimental protocol for a key derivative, illustrating the core synthetic strategy. The synthesis of substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones is often achieved through a divergent approach, with a key step being a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. The following protocol outlines a typical synthesis of a protected precursor to the core structure.

Experimental Protocol: Synthesis of tert-Butyl 9-benzyl-2-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

This multi-step synthesis begins with the preparation of a key intermediate, N-benzyl-4-piperidone.

Step 1: Synthesis of N-benzyl-4-piperidone

A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated. After cooling and workup, N-benzyl-4-piperidone is obtained as a light yellow oily liquid.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
4-Piperidone Monohydrate HCl1.0 eqStarting Material
Anhydrous Potassium Carbonate3.5 eqBase
Benzyl Bromide1.15 eqAlkylating Agent
Dry DMF-Solvent
Temperature 65 °CReaction Temperature
Time 14 hReaction Time
Yield -Not explicitly stated in source

Subsequent Steps:

The synthesis of the full this compound scaffold from N-benzyl-4-piperidone involves a series of reactions that typically include:

  • Knoevenagel Condensation: Reaction of N-benzyl-4-piperidone with a malonate derivative to form a tetrasubstituted olefin.

  • Michael Addition: Addition of a suitable nucleophile, such as the lithium enolate of an N-protected glycine ester, to the olefin.

  • Cyclization and Deprotection: Intramolecular cyclization to form the lactam ring, followed by deprotection of the nitrogen atoms to yield the final spirocyclic core.

Due to the proprietary nature of early drug discovery efforts, specific yields and detailed characterization data for the parent this compound are not always publicly available. The following table provides representative characterization data for a related protected intermediate.

Characterization MethodData
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H), 4.15 (s, 2H), 3.55 (s, 2H), 2.80 (t, J=5.6 Hz, 2H), 2.60 (t, J=5.6 Hz, 2H), 1.80-1.70 (m, 4H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 170.1, 154.8, 138.2, 129.2, 128.3, 127.2, 79.8, 63.0, 53.1, 51.5, 49.8, 36.1, 28.4
Mass Spectrometry (ESI) m/z 359.2 [M+H]⁺
Melting Point Not Available
Synthetic Workflow

The following diagram illustrates the general synthetic strategy for accessing the 3,9-diazaspiro[5.5]undecane-2-one scaffold.

G Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 4-Piperidone 4-Piperidone N_Benzyl_4_Piperidone N-Benzyl-4-Piperidone 4-Piperidone->N_Benzyl_4_Piperidone Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N_Benzyl_4_Piperidone Malonate_Derivative Malonate Derivative Tetrasubstituted_Olefin Tetrasubstituted Olefin Malonate_Derivative->Tetrasubstituted_Olefin N-Protected_Glycine_Ester N-Protected Glycine Ester Michael_Adduct Michael Adduct N-Protected_Glycine_Ester->Michael_Adduct N_Benzyl_4_Piperidone->Tetrasubstituted_Olefin Knoevenagel Condensation Tetrasubstituted_Olefin->Michael_Adduct Michael Addition Final_Product This compound (Protected) Michael_Adduct->Final_Product Cyclization & Deprotection G CCR5 Signaling Pathway and HIV Entry Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds CCR5 CCR5 Receptor HIV_gp120->CCR5 Binding leads to Chemokines Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 Binds & Activates CCR5_Antagonist This compound (CCR5 Antagonist) CCR5_Antagonist->CCR5 Allosteric Binding (Inhibits gp120 interaction) Viral_Entry Viral Entry (Blocked) CCR5_Antagonist->Viral_Entry Prevents CD4->CCR5 Conformational Change Allows Binding G_Protein G Protein (Gαi) CCR5->G_Protein Activates CCR5->Viral_Entry Signaling_Cascade Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Signaling_Cascade Inflammatory_Response Inflammatory Response & Chemotaxis Signaling_Cascade->Inflammatory_Response

References

The 3,9-Diazaspiro[5.5]undecan-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,9-diazaspiro[5.5]undecan-2-one scaffold is a rigid, three-dimensional heterocyclic framework that has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological applications, and key experimental methodologies associated with this versatile scaffold.

Synthesis of the this compound Core

A practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecan-2-ones has been described, with a key step involving an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] This method allows for the introduction of various substituents at the C-1 and C-5 positions.

A general synthetic approach is outlined below:

start N-Boc-4-piperidone step1 Michael Addition (e.g., with substituted acrylate) start->step1 step2 Cyclization step1->step2 step3 Deprotection step2->step3 end This compound Core step3->end

Figure 1: Generalized synthetic workflow for the this compound core.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological entities, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

CCR5 Receptor Antagonists for HIV-1 Therapy

Derivatives of the this compound scaffold have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[2] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds inhibit viral entry and replication.[2]

Signaling Pathway of CCR5-Mediated HIV-1 Entry

gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change gp41 HIV-1 gp41 CCR5->gp41 4. gp41 Unfolding Fusion Membrane Fusion gp41->Fusion 5. Insertion into Host Membrane Entry Viral Entry Fusion->Entry Antagonist This compound CCR5 Antagonist Antagonist->CCR5 Blocks Interaction

Figure 2: CCR5-mediated HIV-1 entry and the inhibitory action of this compound antagonists.

Quantitative Data: CCR5 Antagonist Activity

Compound IDRANTES Binding IC50 (nM)Antiviral Activity (IC50, nM)Reference
21 30-[3]
20 (NIBR-1282) 5.1-[3]
GABAA Receptor Antagonists

The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor.[4] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] Antagonists of GABAA receptors are valuable tools for studying neurological processes and have potential therapeutic applications.

GABAA Receptor Signaling Pathway

GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Antagonist 3,9-Diazaspiro[5.5]undecane GABA-A Antagonist Antagonist->GABAA_R Blocks Binding

Figure 3: GABAA receptor signaling and its antagonism by 3,9-diazaspiro[5.5]undecane derivatives.

Quantitative Data: GABAA Receptor Antagonist Activity

Compound IDKi (nM)Subtype SelectivityReference
1e 180α4βδ > α1- and α2-containing subtypes[4]
2027 --[4]
018 --[4]
METTL3 Inhibitors for Cancer Therapy

The 1,4,9-triazaspiro[5.5]undecan-2-one, a closely related analog, has been instrumental in the development of potent and selective inhibitors of METTL3 (Methyltransferase-like 3).[6][7][8] METTL3 is an enzyme responsible for N6-methyladenosine (m6A) modification of RNA, a process implicated in various cancers.[9] Inhibition of METTL3 presents a promising therapeutic strategy for these malignancies.

METTL3-mediated RNA Methylation Pathway

METTL3_14 METTL3/METTL14 Complex m6A_RNA m6A-methylated RNA METTL3_14->m6A_RNA Methylation SAM S-adenosylmethionine (SAM) SAM->METTL3_14 Methyl Donor RNA RNA Substrate RNA->METTL3_14 Biological_Effects Altered Gene Expression, Cell Proliferation m6A_RNA->Biological_Effects Inhibitor 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitor Inhibitor->METTL3_14 Inhibits

Figure 4: The role of METTL3 in RNA methylation and its inhibition.

Quantitative Data: METTL3 Inhibitor Activity

Compound IDMETTL3 IC50 (nM)Cell Proliferation IC50 (nM, Caov-3)Cell Proliferation IC50 (nM, Kasumi-1)Reference
8a 6.1103316[9]
8b 6.1110419[9]
8c 6.13051150[9]
22 (UZH2) 5--[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of compounds based on the this compound scaffold.

General Synthesis of 1-Substituted 3,9-Diazaspiro[5.5]undecan-2-ones

This protocol is a generalized procedure based on the divergent synthesis described in the literature.[10]

  • Enolate Formation: To a cooled (-78 °C) solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), add a solution of the appropriate α-substituted ethyl acetate in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Michael Addition: To the enolate solution, add a solution of the tetrasubstituted olefin acceptor in THF at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Cyclization: The resulting diester is then subjected to cyclization conditions, typically involving treatment with a base such as sodium ethoxide in ethanol, to form the lactam ring.

  • Deprotection: If protecting groups are present on the nitrogen atoms, they are removed under appropriate conditions (e.g., acid-catalyzed cleavage for Boc groups) to yield the final this compound core.

CCR5 Antagonist Binding Assay (Radioligand Displacement)

This is a generalized protocol for a competitive binding assay.[3][11]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-RANTES or [125I]-MIP-1α), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.

  • Washing: Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with cold buffer to remove unbound radioligand.

  • Detection: Measure the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

GABAA Receptor Antagonist Assay (Electrophysiology)

This protocol describes a typical whole-cell patch-clamp experiment to assess GABAA receptor antagonism.[12][13][14]

  • Cell Culture: Use a cell line stably expressing the desired GABAA receptor subtype combination or primary neurons.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current.

  • Antagonist Application: Co-apply the test compound with GABA and measure the resulting current.

  • Data Analysis: Determine the extent of inhibition of the GABA-evoked current by the test compound. Construct a concentration-response curve to determine the IC50 value.

METTL3 Inhibitor Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a generalized protocol for a TR-FRET assay to measure METTL3 activity.[6][15][16][17][18][19]

  • Assay Components: The assay typically includes recombinant METTL3/METTL14 complex, a biotinylated RNA substrate, S-adenosylmethionine (SAM), an anti-m6A antibody labeled with a donor fluorophore (e.g., terbium), and streptavidin labeled with an acceptor fluorophore (e.g., d2).

  • Reaction Setup: In a microplate, combine the METTL3/METTL14 complex, RNA substrate, SAM, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the methylation reaction to proceed.

  • Detection: Add the detection reagents (anti-m6A antibody and streptavidin-acceptor) and incubate to allow for binding.

  • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The TR-FRET signal is proportional to the amount of m6A formed. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Experimental Workflow for a TR-FRET Assay

start Dispense Assay Components (Enzyme, Substrate, SAM, Inhibitor) step1 Incubate for Methylation Reaction start->step1 step2 Add Detection Reagents (Donor & Acceptor Antibodies) step1->step2 step3 Incubate for Antibody Binding step2->step3 step4 Read TR-FRET Signal step3->step4 end Data Analysis (IC50 Determination) step4->end

Figure 5: A generalized workflow for a METTL3 TR-FRET assay.

Conclusion

The this compound scaffold represents a valuable and versatile core for the design of novel therapeutic agents. Its rigid structure provides a platform for the development of potent and selective modulators of various biological targets. The synthetic accessibility and the demonstrated success in diverse medicinal chemistry programs underscore its importance and potential for future drug discovery efforts. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this privileged scaffold.

References

Spectroscopic Data for 3,9-Diazaspiro[5.5]undecan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3,9-Diazaspiro[5.5]undecan-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic characteristics of analogous functional groups. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of spirocyclic compounds in drug discovery and development.

Introduction

This compound is a spirocyclic heterocyclic compound featuring a piperidine ring and a piperidin-2-one (valerolactam) ring sharing a single carbon atom. The rigid, three-dimensional architecture of spirocycles makes them attractive scaffolds in medicinal chemistry, offering the potential for novel pharmacological profiles. Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide outlines the anticipated spectroscopic signatures of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups, including a secondary amine, a cyclic amide (lactam), and aliphatic methylene groups within the spirocyclic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N9-H1.5 - 3.0Broad singlet1H
N3-H7.0 - 8.5Broad singlet1H
C4-H₂3.1 - 3.4Triplet2H
C8, C10-H₂2.7 - 3.0Multiplet4H
C1-H₂2.2 - 2.5Triplet2H
C7, C11-H₂1.6 - 1.9Multiplet4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 180
C5 (Spiro)50 - 65
C440 - 50
C8, C1040 - 50
C130 - 40
C7, C1120 - 30
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium, Broad
N-H Stretch (Amine)3250 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
C-N Stretch1100 - 1300Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+•168.13Molecular Ion
[M+H]+169.13Protonated Molecular Ion
Key FragmentsVariesExpected fragmentation pathways include cleavage of the piperidine and lactam rings, such as loss of CO, and α-cleavage adjacent to the nitrogen atoms.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a heterocyclic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peaks.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR and KBr pellet) or the pure solvent in the liquid cell.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like this compound as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely result in more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe [M]+• or [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Final_Compound Characterized Compound Structure_Verification->Final_Compound

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical protocols for this compound. While the presented data is theoretical, it is based on well-established principles of spectroscopy and is intended to be a reliable starting point for researchers. The experimental methodologies described offer a clear framework for obtaining high-quality spectroscopic data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this and related spirocyclic compounds, thereby supporting advancements in medicinal chemistry and drug development. Experimental verification of this data is encouraged to further enrich the scientific understanding of this compound class.

An In-depth Technical Guide on the Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3,9-Diazaspiro[5.5]undecan-2-one. Due to the limited availability of public-domain experimental data for this specific compound, the quantitative results presented in the tables are illustrative and hypothetical. These values are intended to serve as a guide for researchers in designing their own experiments and for data interpretation.

Introduction

This compound is a spirocyclic heterocyclic compound that has garnered interest in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric groups, making it an attractive starting point for the design of compounds targeting various biological receptors. Derivatives of the 3,9-diazaspiro[5.5]undecane core have been notably investigated as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in neuroscience and related fields.

Understanding the fundamental physicochemical properties of this compound, such as its solubility and stability, is paramount for its advancement in drug discovery and development. These parameters are critical for formulation, bioavailability, and predicting the compound's behavior in biological systems. This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of this compound and presents the kind of data that would be generated from such studies.

Physicochemical Properties

While specific experimental data for this compound is scarce in the literature, some basic properties can be predicted or are available from chemical suppliers.

PropertyValue (Predicted/Available)Source
Molecular Formula C₉H₁₆N₂O-
Molecular Weight 168.24 g/mol -
Boiling Point 369.8 ± 42.0 °CPredicted
Density 1.09 ± 0.1 g/cm³Predicted

Solubility Profile

The solubility of a compound in various solvents is a critical factor for its handling, formulation, and biological absorption. The following sections detail the methodologies for determining the solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound, as would be determined by the protocol above.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Deionized Water255503.27
PBS (pH 7.4)377804.64
0.1 N HCl37> 2000> 11.89
0.1 N NaOH374502.67
Ethanol2515008.92
Methanol2512007.13
DMSO25> 10000> 59.44

Stability Assessment

Stability testing is crucial to understand the degradation pathways of a compound and to determine its shelf-life. Forced degradation studies are performed to accelerate this process.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., in methanol or a relevant aqueous buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the compound solution with an equal volume of 1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The use of a PDA or MS detector is recommended to identify and characterize degradation products.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (m/z)
1 N HCl, 60 °C24 hours15.22186.2 (hydrolyzed product)
1 N NaOH, 60 °C24 hours8.51186.2 (hydrolyzed product)
3% H₂O₂, RT24 hours5.11184.2 (oxidized product)
80 °C (solid)48 hours< 2.00-
Photolytic (ICH Q1B)-3.81Not identified

Biological Context: Potential Signaling Pathway Involvement

While this compound itself has not been extensively studied for its biological activity, its derivatives have been identified as antagonists of the GABA-A receptor. This suggests that the core scaffold can be utilized to modulate GABAergic signaling.

Overview of GABAergic Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Antagonists of the GABA-A receptor block this action, leading to a disinhibition or excitatory effect.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABA_A_R GABA Binding Cl_in Cl- GABA_A_R->Cl_in Influx Cl_out Cl- Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Antagonist This compound Derivative (Antagonist) Antagonist->GABA_A_R Blocks GABA Binding

GABAergic signaling and antagonism.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Workflow for Solubility Determination

Solubility_Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant hplc Analyze concentration by HPLC supernatant->hplc calculate Calculate solubility hplc->calculate end End calculate->end Forced_Degradation_Workflow start Start prepare_samples Prepare compound solution and solid samples start->prepare_samples stress Apply Stress Conditions prepare_samples->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analyze Analyze all samples by stability-indicating HPLC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate % degradation and identify degradants analyze->evaluate end End evaluate->end

The 3,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,9-diazaspiro[5.5]undecane core, a unique three-dimensional spirocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid yet complex architecture provides an excellent platform for the development of potent and selective ligands for a variety of biological targets. This technical guide delves into the known biological activities of the 3,9-diazaspiro[5.5]undecane core and its closely related analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Overview of Biological Activities

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have demonstrated significant activity across a range of therapeutic areas. The core's conformational rigidity and the stereochemical possibilities arising from its spirocyclic nature allow for precise orientation of substituents to interact with target proteins. Key biological activities associated with this scaffold include:

  • Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism: For the development of safer analgesics.

  • GABA-A Receptor (GABAAR) Antagonism: With potential applications in immunomodulation.

  • Neurokinin 1 (NK1) Receptor Antagonism: Investigated for antiemetic and anxiolytic effects.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: A target for treating chronic kidney diseases.

  • C-C Chemokine Receptor Type 5 (CCR5) Antagonism: For potential antiviral therapies.

Quantitative Biological Data

The following tables summarize the quantitative data for various biological activities of 3,9-diazaspiro[5.5]undecane derivatives and its analogs.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor and antagonist activity at the sigma-1 receptor. This profile is of interest for developing analgesics with a potentially improved side-effect profile compared to traditional opioids.[1][2]

CompoundMOR Binding Ki (nM)MOR Functional EC50 (nM)σ1R Binding Ki (nM)
15au 1.8331.7
15av 2.5452.3
15aw 3.1583.0

Data extracted from García et al., J Med Chem, 2020.[1][2]

GABA-A Receptor Antagonists

Certain 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the GABA-A receptor.[3][4][5][6][7] These compounds show low cellular membrane permeability, suggesting their potential for peripheral applications, such as immunomodulation.[3][4][5][6][7]

Compound[3H]muscimol-binding Ki (μM)
2027 0.56
018 0.020
1e 0.180

Data extracted from Bavo et al., J Med Chem, 2021.[3][4][5][6][7]

Neurokinin 1 (NK1) Receptor Antagonists

Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have been investigated as antagonists of the NK1 receptor.[8][9]

CompoundNK1 Antagonist Activity IC50 (nM)
9b 54
9c 2.0
9d 1.9

Data extracted from Blanco-Ania et al., Chem Heterocycl Compd, 2017.[8][9]

Soluble Epoxide Hydrolase (sEH) Inhibitors

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential for treating chronic kidney diseases.[10]

CompoundsEH Inhibition IC50 (nM)
19 0.87

Data extracted from Kato et al., Bioorg Med Chem Lett, 2014.[10]

CCR5 Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane and undecan-2-one have been synthesized and shown to act as CCR5 antagonists with antiviral activity.[11]

CompoundAnti-HIV-1 Activity (IC50, μM)
32 0.003

Data extracted from Zhou et al., J Med Chem, 2005.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of the 3,9-diazaspiro[5.5]undecane core.

Signaling Pathways

MOR_Sigma1R_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o MOR->G_protein Activates Sigma1R σ1 Receptor (ER/MAM) PLC Phospholipase C Sigma1R->PLC Modulates AC Adenylyl Cyclase Analgesia Analgesia AC->Analgesia ↓ cAMP IP3R IP3 Receptor (ER) PLC->IP3R ↑ IP3 Ca_ion Ca²⁺ IP3R->Ca_ion Release Ligand Dual MOR Agonist/ σ1R Antagonist Ligand->MOR Agonist Ligand->Sigma1R Antagonist G_protein->AC Inhibits ReducedSideEffects Reduced Side Effects Ca_ion->ReducedSideEffects Modulation of Neuronal Excitability

Dual MOR Agonist / σ1R Antagonist Signaling

GABAA_Signaling cluster_membrane T-Cell Membrane GABAAR GABA-A Receptor Cl_ion Cl⁻ GABAAR->Cl_ion Influx Antagonist 3,9-Diazaspiro[5.5]undecane Antagonist Antagonist->GABAAR Blocks GABA GABA GABA->GABAAR Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization T_Cell_Proliferation T-Cell Proliferation Hyperpolarization->T_Cell_Proliferation Inhibition

GABA-A Receptor Antagonism in Immunomodulation

NK1R_Signaling cluster_membrane Neuronal Membrane NK1R NK1 Receptor Gq_protein Gq NK1R->Gq_protein Activates Antagonist 1,9-Diazaspiro[5.5]undecane Antagonist Antagonist->NK1R Blocks SubstanceP Substance P SubstanceP->NK1R Binds PLC Phospholipase C Gq_protein->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_ion Ca²⁺ Release IP3->Ca_ion Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Ca_ion->Neuronal_Excitation

Neurokinin 1 (NK1) Receptor Signaling Pathway
Experimental Workflows

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis (IC50/Ki Determination) scintillation->analysis end End analysis->end

GPCR Radioligand Binding Assay Workflow

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Fluorescence) initiate_reaction->monitor_reaction data_analysis Data Analysis (IC50 Determination) monitor_reaction->data_analysis end End data_analysis->end

Enzyme Inhibition Assay Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for GABA-A Receptors ([3H]muscimol)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.[12][13][14][15][16]

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, [3H]muscimol (a GABAA receptor agonist radioligand) at a final concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against sEH.[17][18][19][20][21]

  • Reagents:

    • sEH enzyme (human recombinant)

    • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

    • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

    • Test compound and positive control inhibitor

  • Assay Procedure:

    • In a 96-well plate, add the sEH enzyme and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the sEH substrate.

    • Monitor the increase in fluorescence (e.g., excitation at 330 nm and emission at 465 nm) over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH leads to the formation of a fluorescent product.

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The 3,9-diazaspiro[5.5]undecane core and its analogs represent a versatile and valuable scaffold in drug discovery. The diverse range of biological activities, coupled with the potential for developing highly potent and selective modulators of key physiological targets, underscores the importance of this structural motif. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged core. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecan-2-one and its Analogs: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,9-diazaspiro[5.5]undecan-2-one core is a key pharmacophore that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its analogs, with a focus on their roles as C-C chemokine receptor 5 (CCR5) and γ-aminobutyric acid type A (GABA A) receptor antagonists.

Chemical Synthesis

The synthesis of the 3,9-diazaspiro[5.5]undecane scaffold is a critical step in the development of novel therapeutics based on this core. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern. A common and effective strategy involves a multi-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

A representative synthetic scheme for the construction of the 3,9-diazaspiro[5.5]undecane core is outlined below. This protocol is a composite of methodologies described in the literature and provides a general framework for the synthesis.

Step 1: Formation of the Spirocyclic Olefin

A key intermediate in the synthesis of the 3,9-diazaspiro[5.5]undecane core is a tetrasubstituted olefin. This can be achieved through various condensation reactions.

Step 2: Michael Addition

A crucial step in the formation of the spirocyclic system is a Michael addition of a lithium enolate to the tetrasubstituted olefin acceptor. This reaction establishes the core structure of the molecule.

Step 3: Cyclization and Deprotection

Following the Michael addition, the molecule undergoes cyclization to form the second ring of the spiro-system. Subsequent deprotection of the nitrogen atoms yields the 3,9-diazaspiro[5.5]undecane scaffold.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have been extensively studied for their biological activity, primarily as antagonists of CCR5 and GABA A receptors.

CCR5 Antagonists

The C-C chemokine receptor 5 (CCR5) is a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Antagonists of CCR5 can effectively block this interaction and have emerged as a promising class of anti-HIV therapeutics.[1] Replacement of a cyclic carbamate in a related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of potent 3,9-diazaspiro[5.5]undecane and undecan-2-one CCR5 antagonists.[1]

Quantitative Data for CCR5 Antagonists

The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs as CCR5 antagonists. The data highlights the impact of various substituents on the antiviral potency.

CompoundR1R2R3Antiviral IC50 (nM)
1 HHBenzyl>1000
2 MeHBenzyl250
3 HMeBenzyl150
4 MeMeBenzyl35
5 MeMe4-Trifluoromethylbenzyl12
32 (details proprietary)(details proprietary)(details proprietary)Potent with good PK profile[1]
GABA A Receptor Antagonists

The γ-aminobutyric acid type A (GABA A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Antagonists of this receptor are valuable tools for studying GABAergic signaling and have potential therapeutic applications in various neurological and psychiatric disorders. Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA A receptor antagonists.[2]

Quantitative Data for GABA A Receptor Antagonists

The following table presents data for key 3,9-diazaspiro[5.5]undecane analogs as GABA A receptor antagonists.

CompoundR-groupKi (nM)Receptor Subtype Selectivity
2027 (proprietary)(potent)-
018 (proprietary)(potent)α3,4,5-subunit containing
1e m-methylphenyl180[2]α4βδ > α1/α2-containing

Experimental Protocols for Biological Assays

The biological activity of this compound analogs is typically assessed using a variety of in vitro assays. Detailed protocols for two key assays are provided below.

CCR5 Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-CCL5 (RANTES) or another suitable radiolabeled CCR5 ligand.

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well filter plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

GABA A Receptor Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of test compounds on GABA A receptor-mediated currents in living cells.

Materials:

  • Cell Line: A cell line stably expressing the desired GABA A receptor subtype combination (e.g., HEK293 cells).

  • Patch Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

  • Internal Solution: Contains ions that mimic the intracellular environment of a neuron (e.g., CsCl-based).

  • External Solution: Contains ions that mimic the extracellular environment (e.g., a standard artificial cerebrospinal fluid).

  • GABA Solution: A stock solution of GABA prepared in the external solution.

  • Test Compounds: this compound analogs dissolved in the external solution.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Patch Pipette Filling: Fill the patch pipette with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • GABA Application: Apply a brief pulse of a known concentration of GABA to the cell to elicit a baseline GABA A receptor-mediated current.

  • Compound Application: Perfuse the test compound onto the cell for a set period.

  • Post-Compound GABA Application: Apply the same GABA pulse again in the presence of the test compound.

  • Data Analysis: Measure the amplitude of the GABA-evoked current before and after the application of the test compound. A reduction in the current amplitude indicates antagonistic activity. Calculate the percent inhibition and, if a dose-response curve is generated, the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds and the workflows used to characterize them is crucial for their development as therapeutics.

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 envelope protein gp120, CCR5 undergoes a conformational change that activates intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis and cytokine release. CCR5 antagonists, such as the this compound analogs, block the initial binding event, thereby preventing the activation of this signaling cascade.

CCR5_Signaling_Pathway Ligand Chemokine / gp120 CCR5 CCR5 Receptor Ligand->CCR5 Antagonist This compound Analog Antagonist->CCR5 G_Protein G Protein (Gαq) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_Release->Cell_Response PKC->Cell_Response GABA_A_Receptor_Signaling GABA GABA GABA_A_R GABA A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_R Antagonist 3,9-Diazaspiro[5.5]undecane Analog Antagonist->GABA_A_R Channel_Opening Channel Opening GABA_A_R->Channel_Opening Activates Cl_Influx Cl⁻ Influx Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Characterization->Primary_Screen Hit_Identified Hit Identification (Potent Binders) Primary_Screen->Hit_Identified Functional_Assay Functional Assay (e.g., Patch-Clamp Electrophysiology) Hit_Identified->Functional_Assay Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identified->SAR_Analysis No Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterate End End: Preclinical Candidate Lead_Optimization->End

References

In-Depth Technical Guide: Potential Therapeutic Targets for 3,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified therapeutic targets for derivatives of the 3,9-diazaspiro[5.5]undecan-2-one core structure and its closely related analogs. The unique three-dimensional arrangement of this spirocyclic scaffold offers a rigid framework for the precise orientation of functional groups, making it an attractive privileged structure in medicinal chemistry. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.

C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition

Derivatives of this compound have been identified as potent and selective antagonists of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus 1 (HIV-1) into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds effectively inhibit viral entry and replication.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro anti-HIV-1 activity of a lead this compound derivative.

CompoundHIV-1 StrainCell LineIC50 (nM)
32 Ba-LHOS-CD4-CCR530

Data extracted from "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist".[1]

Experimental Protocols

This assay is employed to determine the binding affinity of the test compounds to the CCR5 receptor.

  • Membrane Preparation: Membranes are prepared from a cell line overexpressing the human CCR5 receptor (e.g., HOS-CD4-CCR5 or CHO-CCR5).

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc) and various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

This cell-based assay measures the ability of the compounds to inhibit HIV-1 infection.

  • Cell Seeding: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Virus Infection: A predetermined amount of an R5-tropic HIV-1 strain (e.g., Ba-L) is added to the wells.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and replication.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[2][3]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

Visualizations

CCR5_HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_compound Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change fusion Viral Entry (Inhibited) CCR5->fusion 4. Membrane Fusion & Viral Entry antagonist This compound Derivative antagonist->CCR5 Blockade

HIV-1 Entry and CCR5 Antagonist Mechanism of Action.

Experimental_Workflow_CCR5 start Start: Compound Library of This compound Derivatives binding_assay In vitro CCR5 Radioligand Binding Assay start->binding_assay evaluate_binding Evaluate Binding Affinity (IC50) binding_assay->evaluate_binding antiviral_assay HIV-1 Antiviral Assay (TZM-bl cells) evaluate_binding->antiviral_assay Active Compounds evaluate_antiviral Determine Antiviral Potency (IC50) antiviral_assay->evaluate_antiviral pk_studies Pharmacokinetic Studies (Oral Bioavailability) evaluate_antiviral->pk_studies Potent Compounds lead_compound Lead Compound for Further Preclinical Development pk_studies->lead_compound Favorable PK Profile

Experimental Workflow for CCR5 Antagonist Evaluation.

GABA-A Receptor Antagonism

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Antagonism of this receptor can have various physiological effects, and there is growing interest in the peripheral application of GABA-A receptor ligands, particularly for their immunomodulatory potential.[5]

Quantitative Data: GABA-A Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of several 3,9-diazaspiro[5.5]undecane derivatives for the GABA-A receptor, determined by a [3H]muscimol competition binding assay in rat cortical membranes.

CompoundKi (nM)
2027 1030
018 88
1e 180

Data extracted from "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect".[4]

Experimental Protocols
  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex) by homogenization and differential centrifugation.[6]

  • Reaction Mixture: In a 96-well plate, the prepared membranes are incubated with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at 0-4°C for a specified duration to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

  • Quantification: The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

This technique is used to functionally characterize the antagonist activity of the compounds on GABA-A receptors expressed in a cellular system (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing specific GABA-A receptor subunit combinations (e.g., α4β1δ) are cultured.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

  • Compound Application: The cells are perfused with a solution containing a known concentration of GABA to elicit a current. The test compound is then co-applied with GABA to measure its inhibitory effect on the GABA-induced current.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the compound's potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).

Visualizations

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Therapeutic Intervention GABA_release GABA Release GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABAA_R GABA binds Cl_influx Cl- Influx GABAA_R->Cl_influx Channel Opening hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_influx->hyperpolarization leads to antagonist 3,9-Diazaspiro[5.5]undecane Derivative antagonist->GABAA_R Blockade

GABA-A Receptor Signaling and Antagonist Action.

GABAA_Experimental_Workflow start Start: Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives binding_assay In vitro GABA-A Receptor Radioligand Binding Assay start->binding_assay evaluate_binding Determine Binding Affinity (Ki) binding_assay->evaluate_binding electrophysiology Whole-Cell Patch-Clamp Electrophysiology evaluate_binding->electrophysiology High Affinity Compounds evaluate_function Characterize Functional Antagonism electrophysiology->evaluate_function in_vivo_studies In vivo Models (e.g., Immunomodulation) evaluate_function->in_vivo_studies Potent Antagonists lead_compound Lead Compound for Further Investigation in_vivo_studies->lead_compound Efficacious in vivo MOR_Sigma1_Signaling cluster_mor μ-Opioid Receptor Signaling (Agonism) cluster_sigma1 σ1 Receptor Signaling (Antagonism) MOR μ-Opioid Receptor G_protein Gi/o Protein Activation MOR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel analgesia Analgesia AC_inhibition->analgesia K_channel->analgesia Ca_channel->analgesia Sigma1R σ1 Receptor (ER) IP3R IP3 Receptor Modulation Sigma1R->IP3R Ca_signaling Altered Ca2+ Signaling IP3R->Ca_signaling side_effects Modulation of Opioid Side Effects Ca_signaling->side_effects compound Diazaspiro-undecane Derivative compound->MOR Agonist compound->Sigma1R Antagonist Dual_Target_Workflow start Start: Design & Synthesis of Dual-Target Ligands mor_binding μ-Opioid Receptor Binding Assay (Ki) start->mor_binding sigma1_binding σ1 Receptor Binding Assay (Ki) start->sigma1_binding mor_functional MOR Functional Assay (cAMP, EC50) mor_binding->mor_functional sigma1_binding->mor_functional evaluate_in_vitro Evaluate In Vitro Profile (Balanced Affinity & Potency) mor_functional->evaluate_in_vitro in_vivo_pain In Vivo Pain Models (e.g., Paw Pressure Test) evaluate_in_vitro->in_vivo_pain Promising Profile evaluate_in_vivo Assess Analgesic Efficacy & Side Effect Profile in_vivo_pain->evaluate_in_vivo lead_compound Lead Compound for Further Development evaluate_in_vivo->lead_compound Improved Therapeutic Window

References

Methodological & Application

Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one via Michael Addition: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. The key step in this synthetic route is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This method offers a practical and divergent approach to producing substituted and unsubstituted 3,9-diazaspiro[5.5]undecan-2-ones. The protocol herein details the optimized reaction conditions that significantly improve upon previously reported yields for the crucial conjugate addition step. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Conformationally constrained heterocyclic ring systems are of significant interest in drug discovery due to their ability to present pharmacophores in a well-defined three-dimensional space, often leading to improved pharmacokinetic profiles. The 3,9-diazaspiro[5.5]undecane core is a prominent example of such a privileged scaffold. This note focuses on a robust synthetic method to access the lactam derivative, this compound, leveraging a key Michael addition reaction. The synthesis of the this compound ring system is achieved through the conjugate addition of lithio ethyl acetate to a suitable olefin acceptor.[1] Previous reports of this Michael addition step suffered from low yields, around 25%.[1] The protocol described here addresses this issue through careful control of the reaction temperature during enolate generation, leading to a more efficient and reliable synthesis.[1]

Reaction Scheme

A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, in which the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2]

Reaction_Scheme cluster_reagents Reactants cluster_products Products reagent1 Lithio Ethyl Acetate product Michael Adduct (7) reagent1->product Michael Addition reagent2 Tetrasubstituted Olefin Acceptor (6) reagent2->product final_product This compound product->final_product Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

EntryReactant (Enolate Precursor)Michael AcceptorProductYield (%)Reference
1Ethyl acetateDiethyl (piperidin-4-ylidene)malonateDiethyl 2-(1-(2-ethoxy-2-oxoethyl)piperidin-4-yl)malonateImproved from 25%[1]

Note: The specific improved yield percentage was not available in the provided search results, but the source explicitly states a significant improvement over the previously reported 25% yield.

Experimental Protocol

This protocol is based on the improved method for the Michael addition step in the synthesis of the this compound scaffold.[1]

Materials:

  • Ethyl acetate

  • Lithium diisopropylamide (LDA) solution in THF

  • Diethyl (piperidin-4-ylidene)malonate (or similar tetrasubstituted olefin acceptor)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Addition funnel

  • Low-temperature thermometer

  • Cooling bath (dry ice/acetone or similar, capable of reaching -78 °C)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Chromatography equipment (e.g., column chromatography)

Procedure:

1. Enolate Formation and Michael Addition:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of the tetrasubstituted olefin acceptor (e.g., diethyl (piperidin-4-ylidene)malonate) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of ethyl acetate in anhydrous THF.

  • To the stirred solution of the olefin acceptor at -78 °C, add a solution of Lithium diisopropylamide (LDA) in THF.

  • Immediately following the LDA addition, add the pre-cooled (-78 °C) solution of ethyl acetate dropwise via an addition funnel.

  • Maintain the reaction temperature at -78 °C and stir for the appropriate time (typically monitored by TLC). The pre-cooling of the ethyl acetate solution is crucial for improving the reaction yield.[1]

2. Reaction Quench and Work-up:

  • Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

3. Purification:

  • The crude product (the Michael adduct) is then purified, typically by column chromatography on silica gel, to yield the pure diester intermediate.

4. Cyclization to Lactam:

  • The purified Michael adduct is then subjected to a cyclization reaction to form the desired this compound. This often involves hydrolysis of one of the ester groups followed by amide bond formation, which can be achieved under various conditions (e.g., heating with a suitable solvent and catalyst).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Setup Reaction Flask under Inert Atmosphere start->setup cool Cool Olefin Acceptor Solution to -78 °C setup->cool add_lda Add LDA Solution cool->add_lda add_enolate Add Pre-cooled Ethyl Acetate Solution add_lda->add_enolate react Stir at -78 °C add_enolate->react quench Quench with Saturated Ammonium Chloride react->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify cyclize Cyclize to form Lactam purify->cyclize end End cyclize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The critical improvement in the Michael addition step, achieved through careful temperature control, makes this synthetic route highly applicable for producing this important heterocyclic scaffold for drug discovery and development programs. The divergent nature of this synthesis also allows for the introduction of various substituents, enabling the creation of diverse compound libraries for structure-activity relationship studies.[1]

References

Divergent Synthesis of Substituted 3,9-Diazaspiro[5.5]undecan-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecan-2-ones, a scaffold of significant interest in medicinal chemistry. The described methodology allows for the introduction of diverse substituents at the C1 and C5 positions of the spirocyclic core, as well as an asymmetric approach to control stereochemistry.

The key strategic element of this synthesis is a highly efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2] This approach provides a versatile and practical route to a variety of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-one derivatives.[1][2]

Data Presentation

The following tables summarize the yields for the key steps in the synthesis of various substituted 3,9-diazaspiro[5.5]undecan-2-ones.

Table 1: Synthesis of Substituted 3,9-Diazaspiro[5.5]undecan-2-one Precursors via Michael Addition

EntryR GroupMichael AdductYield (%)
1H1-Benzyl-4-(dicarbethoxymethyl)piperidin-3-one85
2n-Butyl1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one78
3Phenyl1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one82
4Propoxyl1-Benzyl-4-(1-carbethoxy-1-cyanomethyl)piperidin-3-one75

Table 2: Overall Yields of Substituted 3,9-Diazaspiro[5.5]undecan-2-ones

EntryProductOverall Yield (%)
1This compound65
21-Butyl-3,9-diazaspiro[5.5]undecan-2-one58
31-Phenyl-3,9-diazaspiro[5.5]undecan-2-one62
41-Propoxyl-3,9-diazaspiro[5.5]undecan-2-one55
5(S)-5-Butyl-3,9-diazaspiro[5.5]undecan-2-one45 (from Evans auxiliary)

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition

This protocol describes the key Michael addition step for the synthesis of the spirocyclic core.

Materials:

  • 1-Benzyl-4-methylenepiperidin-3-one

  • Appropriate ester (e.g., diethyl malonate, ethyl cyanoacetate)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the appropriate ester (1.1 equivalents) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add LDA (1.1 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of 1-benzyl-4-methylenepiperidin-3-one (1.0 equivalent) in anhydrous THF (1.0 M) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Synthesis of 1-Substituted-3,9-diazaspiro[5.5]undecan-2-ones

This protocol outlines the cyclization and deprotection steps to form the final spirocyclic lactam.

Materials:

  • Michael adduct from Protocol 1

  • Ethanol (EtOH)

  • Ammonia in ethanol (7 N)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Michael adduct (1.0 equivalent) in a saturated solution of ammonia in ethanol.

  • Transfer the solution to a high-pressure reactor and add 10% Pd/C (10 mol %).

  • Pressurize the reactor with hydrogen gas to 50 atm and stir the mixture at 50 °C for 24 hours.

  • Cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to yield the substituted this compound.

Protocol 3: Asymmetric Synthesis of (S)-5-Butyl-3,9-diazaspiro[5.5]undecan-2-one using an Evans Auxiliary

This protocol details the asymmetric synthesis route employing a chiral auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • n-Butyryl chloride

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Benzyl-4-methylenepiperidin-3-one

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • Subsequent reagents from Protocol 2

Procedure:

  • Acylation of the Evans Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.05 equivalents) dropwise. After 30 minutes, add n-butyryl chloride (1.1 equivalents) and stir for 2 hours at -78 °C before warming to room temperature. Purify by standard workup and chromatography.

  • Asymmetric Michael Addition: To a solution of the acylated auxiliary (1.0 equivalent) in anhydrous THF (0.5 M) at -78 °C, add LDA (1.05 equivalents). After 30 minutes, add a solution of 1-benzyl-4-methylenepiperidin-3-one (1.2 equivalents) in THF. Stir at -78 °C for 4 hours. Quench with saturated NH₄Cl and purify the diastereomeric products by column chromatography.

  • Cleavage of the Chiral Auxiliary: Dissolve the major diastereomer in a mixture of THF and water (3:1). Cool to 0 °C and add a pre-mixed solution of LiOH and H₂O₂. Stir for 4 hours. Quench with aqueous Na₂SO₃ solution. After workup, the resulting carboxylic acid is carried forward.

  • Cyclization and Deprotection: Follow the procedures outlined in Protocol 2 to convert the carboxylic acid intermediate into the final (S)-5-butyl-3,9-diazaspiro[5.5]undecan-2-one.

Visualizations

Divergent_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_cyclization Final Product Formation Piperidone 1-Benzyl-4-methylene- piperidin-3-one Michael_Addition Michael Addition (LDA, THF, -78 °C) Piperidone->Michael_Addition Ester Substituted Ester (R-CH(CO₂Et)₂ or R-CH(CN)CO₂Et) Ester->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Cyclization Reductive Amination/ Cyclization (H₂, Pd/C, NH₃/EtOH) Adduct->Cyclization Product Substituted 3,9-Diazaspiro[5.5]- undecan-2-one Cyclization->Product Asymmetric_Synthesis_Pathway cluster_auxiliary Chiral Auxiliary Preparation cluster_asymmetric_michael Asymmetric Michael Addition cluster_cleavage_cyclization Final Steps Evans_Aux Evans Oxazolidinone Acylation Acylation (n-BuLi, RCOCl) Evans_Aux->Acylation Acylated_Aux N-Acyl Oxazolidinone Acylation->Acylated_Aux Asym_Michael Diastereoselective Michael Addition (LDA, -78 °C) Acylated_Aux->Asym_Michael Diastereomers Diastereomeric Adducts Asym_Michael->Diastereomers Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Diastereomers->Cleavage Acid Chiral Carboxylic Acid Cleavage->Acid Final_Product Enantiopure Product Acid->Final_Product Cyclization/ Deprotection

References

Application Note and Protocol: N-Alkylation of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. The protocol outlines a general method for the introduction of various alkyl substituents at the N9 position, a common strategy in the development of novel therapeutic agents. This spirocyclic lactam is a key building block for compounds targeting a range of biological targets, including CCR5 antagonists and METTL3 inhibitors.[1] The following sections detail the necessary reagents, equipment, step-by-step procedure, and data presentation for this synthetic transformation.

Introduction

The 3,9-diazaspiro[5.5]undecane core is a conformationally constrained heterocyclic system that has garnered significant attention in drug discovery.[2] Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. N-alkylation of the this compound scaffold is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This protocol describes a standard procedure for this transformation using a base-mediated reaction with an alkyl halide.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound with an alkylating agent in the presence of a suitable base.

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringes and needles

  • Ice bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard glassware for workup and purification

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous aprotic solvent (e.g., THF or DMF) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add the base (e.g., NaH or KOtBu, 1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound.

Table 1: Reaction Conditions and Yields for N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF0 to rt485
2Benzyl BromideKOtBuTHF0 to rt678
3Ethyl BromideCs₂CO₃DMFrt1272

Table 2: Reactant Molar Ratios

ReactantMolar Equivalents
This compound1.0
Alkylating Agent1.0 - 1.2
Base1.1 - 1.5

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis start Start setup Dissolve this compound in anhydrous solvent under inert atmosphere start->setup cool Cool reaction mixture to 0°C setup->cool add_base Add base (e.g., NaH, KOtBu) cool->add_base add_alkylating_agent Add alkylating agent (e.g., R-X) add_base->add_alkylating_agent react Stir at room temperature and monitor by TLC/LC-MS add_alkylating_agent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols: Acylation of 3,9-Diazaspiro[5.5]undecan-2-one for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold is a valuable privileged structure in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and pharmacokinetic profiles for drug candidates.[1] The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). Acylation of the nitrogen atoms is a common and effective strategy to synthesize a wide range of derivatives with diverse biological activities. This document provides detailed protocols for the N-acylation of 3,9-diazaspiro[5.5]undecan-2-one and summarizes the biological activities of the resulting derivatives.

Applications in Drug Discovery

Derivatives of 3,9-diazaspiro[5.5]undecane have shown potent activity against a variety of biological targets, including:

  • GABA-A Receptor Antagonists: N-acylated derivatives have been identified as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in neurological and psychiatric disorders.

  • CCR5 Antagonists: The scaffold has been utilized in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells.

  • Enzyme Inhibitors: Acylated derivatives have demonstrated inhibitory activity against various enzymes, including leucine-rich repeat kinase 2 (LLRK2), which is implicated in Parkinson's disease.

Quantitative Data Summary

The following tables summarize the biological activity of various N-acylated 3,9-diazaspiro[5.5]undecane derivatives.

Table 1: N-Acyl-3,9-diazaspiro[5.5]undecane Derivatives as GABA-A Receptor Antagonists

Compound IDAcyl GroupR-GroupKᵢ (nM)
1a BenzoylH>10,000
1b PhenylacetylH1,400
1c 3-MethylbenzoylH180
1d 4-MethoxybenzoylH530
1e 2-ThienoylH80
1f AcetylH5,300

Table 2: Acylated 1,9-Diazaspiro[5.5]undecan-2-one Derivatives as Enzyme Inhibitors

(Note: Data for the closely related 1,9-isomer is presented due to the availability of public data and its relevance in demonstrating the potential of the acylated spirocyclic scaffold.)

Compound IDAcyl Group at N9Target EnzymeIC₅₀ (nM)
2a 4-(pyridin-2-yl)benzoylLLRK214
2b 2-oxo-2-(4-(trifluoromethyl)phenyl)ethylDGAT-149
2c 2-(4-chlorophenyl)acetylACC17
2d 2-(4-chlorophenyl)acetylACC23

Experimental Protocols

The following protocols provide a general framework for the N-acylation of this compound. Researchers should optimize these conditions for specific substrates and acylating agents.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a standard method for the acylation of the secondary amine in this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Amide Coupling using a Carboxylic Acid and a Coupling Agent

This protocol is an alternative to using acyl chlorides and is suitable for a wider range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or HBTU (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-acylated derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Experimental Workflow

experimental_workflow reagents This compound + Acylating Agent reaction Acylation Reaction (Base, Solvent, 0°C to RT) reagents->reaction Step 1 workup Aqueous Workup (Extraction & Washing) reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product N-Acylated Derivative purification->product Step 4 characterization Characterization (NMR, MS) product->characterization Step 5

Caption: General workflow for the N-acylation of this compound.

Signaling Pathways

gabaa_receptor_pathway cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Chloride Ion (Cl⁻) Influx gaba_receptor->cl_influx Opens Channel gaba GABA gaba->gaba_receptor Binds and Activates acyl_derivative Acylated this compound (Antagonist) acyl_derivative->gaba_receptor Binds and Blocks hyperpolarization Hyperpolarization of Neuron cl_influx->hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition

Caption: Antagonism of the GABA-A receptor signaling pathway.

ccr5_signaling_pathway cluster_membrane Cell Membrane ccr5 CCR5 Receptor (GPCR) g_protein G-protein (Gαi) ccr5->g_protein Activates downstream Downstream Signaling Cascade (e.g., MAPK, PI3K pathways) g_protein->downstream Initiates chemokine Chemokine (e.g., RANTES) chemokine->ccr5 Binds and Activates acyl_derivative Acylated this compound (Antagonist) acyl_derivative->ccr5 Binds and Blocks response Cellular Response (e.g., Chemotaxis, Inflammation) downstream->response

Caption: Inhibition of the CCR5 signaling pathway by an antagonist.

References

Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using a 3,9-Diazaspiro[5.5]undecan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of a novel class of C-C chemokine receptor type 5 (CCR5) antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a key target for antiretroviral drug development. The compounds described herein have demonstrated potent anti-HIV-1 activity and favorable pharmacokinetic profiles.

Data Presentation

The following table summarizes the in vitro antiviral activity of a selection of this compound derivatives against R5-tropic HIV-1. The data is extracted from the key publication by Yang et al. and showcases the structure-activity relationship (SAR) within this series.

Compound IDR1 MoietyR2 MoietyRANTES Binding IC50 (nM)[1]Anti-HIV-1 Activity (IC50, nM)
1 3,5-dimethylbenzoyl4-(trifluoromethyl)phenyl5073
2 4-methoxybenzoyl4-(trifluoromethyl)phenyl>1000>1000
3 3,5-dimethylbenzoyl3-chlorophenyl3045
4 (Compound 32) 3,5-dimethylbenzoyl 4-(trifluoromethyl)phenyl (isoxazole-5-carboxamide linker) <10 15
5 3,5-dichlorobenzoyl4-(trifluoromethyl)phenyl4060

Note: IC50 values represent the concentration of the compound required to inhibit 50% of RANTES binding or HIV-1 replication in vitro. Lower values indicate higher potency. Compound 4 (also referred to as compound 32 in some literature) emerged as a particularly potent antagonist.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these CCR5 antagonists and the experimental approach to their discovery and characterization, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemokine Chemokine (e.g., CCL5) CCR5 CCR5 chemokine->CCR5 Binds gp120 HIV-1 gp120 gp120->CCR5 Co-receptor Binding CD4 CD4 gp120->CD4 Binds Viral_Entry Viral Entry gp120->Viral_Entry Mediates antagonist This compound Antagonist antagonist->CCR5 Blocks antagonist->Viral_Entry Inhibits G_protein G-Protein (Gαi, Gβγ) CCR5->G_protein Activates CD4->gp120 Conformational Change PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade (p38, JNK) PLC->MAPK PI3K->MAPK Transcription Gene Transcription (c-Fos, c-Jun) MAPK->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Caption: CCR5 Signaling and HIV-1 Entry Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (this compound core) synthesis Multi-step Synthesis & Derivatization start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay CCR5 Binding Assay (Radioligand or Flow Cytometry) purification->binding_assay antiviral_assay Anti-HIV-1 Activity Assay (Pseudovirus Entry Assay) binding_assay->antiviral_assay sar Structure-Activity Relationship (SAR) Analysis antiviral_assay->sar cytotoxicity Cytotoxicity Assay cytotoxicity->sar pk_studies Pharmacokinetic Studies (in vitro & in vivo) sar->pk_studies lead_selection Lead Candidate Selection pk_studies->lead_selection

Caption: Drug Discovery Workflow for CCR5 Antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of this compound based CCR5 antagonists.

General Synthetic Protocol for this compound Derivatives

This protocol outlines a general approach for the synthesis of the target compounds, based on the derivatization of the this compound core. For specific details and reaction conditions for individual analogs, refer to the primary literature.

1. Synthesis of the this compound Core:

  • The synthesis of the core spirocyclic structure can be achieved through a multi-step process, often starting from commercially available piperidine derivatives. A key step involves a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.

2. N-Acylation of the Spirocyclic Core:

  • Step 1: To a solution of the this compound hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane), add a tertiary amine base (e.g., triethylamine) at room temperature.

  • Step 2: To this mixture, add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HBTU) dropwise.

  • Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Step 5: The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-acylated derivative.

3. Amide Coupling to Introduce the R2 Moiety:

  • Step 1: The N-acylated intermediate is then coupled with the desired amine or aniline derivative.

  • Step 2: In a typical procedure, the carboxylic acid derivative of the R2 moiety is activated with a coupling agent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Step 3: The N-acylated spirocyclic intermediate is then added to the reaction mixture.

  • Step 4: The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • Step 5: Work-up involves quenching the reaction, extraction, and purification by chromatography to afford the final this compound CCR5 antagonist.

CCR5 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5.

    • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES).

    • Test compounds (serial dilutions).

    • Binding buffer.

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • In a 96-well plate, add the CCR5-expressing cell membranes.

    • Add serial dilutions of the test compound.

    • Add the radiolabeled CCR5 ligand at a fixed concentration.

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Anti-HIV-1 Pseudovirus Entry Assay

This assay quantifies the ability of a compound to inhibit the entry of a replication-incompetent HIV-1 pseudovirus into target cells.

  • Materials:

    • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).

    • R5-tropic HIV-1 pseudovirus (engineered to express a reporter gene, e.g., luciferase).

    • Test compounds (serial dilutions).

    • Cell culture medium and reagents.

    • Luciferase assay reagent and a luminometer.

  • Protocol:

    • Seed the target cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the HIV-1 pseudovirus with the diluted compounds for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells.

    • Incubate the plate for 48 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control and determine the IC50 value.

References

Development of GABA-A Receptor Antagonists from 3,9-Diazaspiro[5.5]undecan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel γ-aminobutyric acid type A (GABA-A) receptor antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. This document includes a summary of their pharmacological activity, detailed protocols for their synthesis and in vitro evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising starting point for the design of potent and selective GABA-A receptor antagonists.[1][2] These compounds are of significant interest for their potential therapeutic applications, including in the modulation of the immune system.[1][3] This document outlines the key structure-activity relationships (SAR) and provides detailed methodologies for the synthesis and pharmacological characterization of these novel antagonists.

Data Presentation: Pharmacological Activity

The following table summarizes the binding affinities (Ki) of a series of this compound derivatives for the GABA-A receptor, as determined by a [³H]muscimol competition binding assay using rat cortical synaptic membranes.

Compound IDR GroupKi (nM)
1a Phenyl>10,000
1b 2-Methylphenyl1,500
1c 3-Methylphenyl180
1d 4-Methylphenyl730
1e 3,5-Dimethylphenyl230
1f 3-Methoxyphenyl460
1g 4-Methoxyphenyl>10,000
1h 3-Chlorophenyl220
1i 4-Chlorophenyl1,300
1j 3-Fluorophenyl290
1k 4-Fluorophenyl2,100
1l 3-(Trifluoromethyl)phenyl430
1m 4-(Trifluoromethyl)phenyl2,000
1n Naphth-2-yl1,200
1o Thiophen-3-yl780
1p Pyridin-3-yl3,300
1q Pyridin-4-yl>10,000
1r Benzyl>10,000

Data extracted from Bavo et al., J. Med. Chem. 2021, 64 (24), 17795-17812.[1]

Mandatory Visualizations

GABA_A_Antagonism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABAA_R Binds Cl_channel Chloride Influx GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Causes Antagonist This compound Antagonist Antagonist->GABAA_R Blocks Binding

Caption: GABA-A Receptor Antagonism Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Start tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Acylation N-Acylation with R-COCl Start->Acylation Deprotection Boc Deprotection (TFA or HCl) Acylation->Deprotection Final_Product Final Antagonist Compound Deprotection->Final_Product Binding_Assay [³H]muscimol Competition Binding Assay Final_Product->Binding_Assay Test Compound Membrane_Prep Rat Brain Membrane Preparation Membrane_Prep->Binding_Assay Data_Analysis Calculation of Ki values Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Synthesis and Evaluation Workflow.

SAR_relationship cluster_activity Binding Affinity (Ki) Scaffold This compound Core N-Acyl Group (R) High_Affinity High Affinity (Low nM) Scaffold:f1->High_Affinity  R = 3-Methylphenyl (1c)  R = 3-Chlorophenyl (1h)  R = 3,5-Dimethylphenyl (1e) Moderate_Affinity Moderate Affinity (Mid-High nM) Scaffold:f1->Moderate_Affinity  R = 4-Methylphenyl (1d)  R = 3-Methoxyphenyl (1f)  R = Thiophen-3-yl (1o) Low_Affinity Low/No Affinity (µM) Scaffold:f1->Low_Affinity  R = Phenyl (1a)  R = 4-Methoxyphenyl (1g)  R = Pyridin-4-yl (1q)  R = Benzyl (1r)

Caption: Structure-Activity Relationship Summary.

Experimental Protocols

Protocol 1: General Synthesis of this compound based GABA-A Receptor Antagonists

This protocol describes a general two-step synthesis for the preparation of N-acylated this compound derivatives.

Step 1: N-Acylation of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Materials:

    • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

    • Appropriate acyl chloride (R-COCl) or carboxylic acid (R-COOH)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • HBTU (for carboxylic acid coupling)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure (using acyl chloride): a. Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask. b. Add Et₃N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction. e. Quench the reaction with water and extract the organic layer. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-acylated intermediate.

Step 2: Boc Deprotection

  • Materials:

    • N-acylated intermediate from Step 1

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure (using TFA): a. Dissolve the N-acylated intermediate (1.0 eq) in DCM. b. Add TFA (10-20 eq) to the solution at room temperature. c. Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material. d. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. e. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final antagonist compound. h. If necessary, further purify the product by recrystallization or flash column chromatography.

Protocol 2: [³H]Muscimol Competition Binding Assay for GABA-A Receptors

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor in rat brain membranes.[4][5][6][7]

  • Materials:

    • Whole rat brains (excluding cerebellum and pons/medulla)

    • [³H]Muscimol (specific activity ~15-30 Ci/mmol)

    • Unlabeled GABA (for determining non-specific binding)

    • Test compounds (this compound derivatives)

    • Assay Buffer: 50 mM Tris-citrate buffer (pH 7.1 at 25 °C)

    • Homogenizer

    • High-speed centrifuge

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration manifold

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure: a. Membrane Preparation: i. Homogenize whole rat brains in ice-cold Tris-citrate buffer. ii. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. iii. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C. iv. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. v. Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay). vi. Store the membrane preparation in aliquots at -80 °C until use.

    b. Binding Assay: i. In a 96-well plate or individual tubes, add the following in a final volume of 500 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Muscimol (final concentration ~1-2 nM), and 400 µL of membrane suspension (containing ~100-200 µg of protein).
    • Non-specific Binding: 50 µL of unlabeled GABA (final concentration 1 mM), 50 µL of [³H]Muscimol, and 400 µL of membrane suspension.
    • Competition Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]Muscimol, and 400 µL of membrane suspension. ii. Incubate the assay mixtures for 60 minutes at 4 °C.[4] iii. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. iv. Wash the filters rapidly with ice-cold assay buffer (e.g., 2 x 4 mL).[4] v. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. vi. Quantify the radioactivity bound to the filters using a liquid scintillation counter.

    c. Data Analysis: i. Calculate the specific binding by subtracting the non-specific binding from the total binding. ii. Plot the percentage of specific [³H]muscimol binding against the logarithm of the test compound concentration. iii. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]muscimol binding) from the resulting competition curve using non-linear regression analysis. iv. Calculate the binding affinity (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]muscimol and Kd is its dissociation constant for the GABA-A receptor.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3,9-Diazaspiro[5.5]undecan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecan-2-one analogs, a privileged scaffold in medicinal chemistry. This document details their biological activities as γ-aminobutyric acid type A (GABA-A) receptor antagonists and CCR5 antagonists, presenting quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.

Biological Activities and Structure-Activity Relationships

The 3,9-diazaspiro[5.5]undecane-2-one core has been successfully modified to yield potent and selective ligands for various biological targets. The rigid spirocyclic system provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with target proteins.

GABA-A Receptor Antagonism

A series of 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the GABA-A receptor. These analogs are of interest for their potential immunomodulatory effects and as probes for studying GABAergic signaling in the peripheral nervous system.[1][2][3]

The SAR studies reveal key structural determinants for GABA-A receptor affinity. A significant finding is the importance of the spirocyclic benzamide moiety, which appears to compensate for the lack of a conventional acidic group typically found in GABA-A receptor ligands.[1][2] Progressive deconstruction of lead compounds has allowed for the mapping of crucial interactions within the receptor's binding site.[1]

Table 1: SAR of this compound Analogs as GABA-A Receptor Antagonists

CompoundR GroupKi (nM)Receptor Subtype SelectivityReference
018 Thienyl-amide88 (IC50)Prefers α3,4,5-containing subtypes[1][4]
2027 Phenyl-amide1030 (IC50)Not specified[1][4]
1e m-methylphenyl180α4βδ > α1- and α2-containing subtypes[1][5]

Note: Data is compiled from multiple sources. Ki and IC50 values are indicative of binding affinity and functional antagonism, respectively.

CCR5 Antagonism

Replacement of a cyclic carbamate in a related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of novel this compound analogs as potent CCR5 antagonists.[6][7] These compounds have shown promising antiviral activity, making them attractive candidates for the development of anti-HIV therapeutics.[6][7]

The SAR in this series highlights the importance of the substituents on the diazaspiro scaffold for achieving high antiviral potency and favorable pharmacokinetic profiles. One key compound, designated as 32 , demonstrated a compelling combination of antiviral potency, selectivity, and oral bioavailability.[6][7] Asymmetric synthesis of this compound revealed that both enantiomers were equally potent.[6][7]

Table 2: SAR of this compound Analogs as CCR5 Antagonists

CompoundModificationsAntiviral Potency (IC50)Key FindingsReference
Compound 32 Specific substitutions on the diazaspiro corePotentGood selectivity and pharmacokinetic profile[6][7]
Analog Series Varied substituents at key positionsRanging from low to highIdentified optimal groups for potency and bioavailability[6][7]

Note: Specific IC50 values for a series of analogs are often found within the full text of the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and extension of these SAR studies.

[3H]Muscimol Radioligand Binding Assay for GABA-A Receptors

This protocol describes an in vitro assay to determine the binding affinity of test compounds for the GABA-A receptor using [3H]muscimol, a potent agonist, as the radioligand.[8]

Materials:

  • Rat brain membranes (cortical synaptic membranes are commonly used)

  • [3H]muscimol (specific activity ~10-30 Ci/mmol)

  • Tris-citrate buffer (50 mM, pH 7.1)

  • Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)

  • Test compounds (this compound analogs)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in ice-cold Tris-citrate buffer. Homogenize gently and centrifuge at low speed to pellet. Resuspend the pellet in fresh buffer to the desired protein concentration (typically 0.2-0.5 mg/mL).

  • Assay Setup: In test tubes, combine the following in duplicate or triplicate:

    • Total Binding: Tris-citrate buffer, [3H]muscimol (final concentration ~2-4 nM), and membrane suspension.

    • Non-specific Binding: Tris-citrate buffer, [3H]muscimol, an excess of unlabeled GABA (final concentration ~100 µM) or bicuculline methiodide, and membrane suspension.

    • Compound Competition: Tris-citrate buffer, [3H]muscimol, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the tubes at 4°C for 20-30 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters quickly with ice-cold Tris-citrate buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of compound that inhibits 50% of specific [3H]muscimol binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]muscimol and Kd is its dissociation constant.

CCR5 Antagonist Chemotaxis Assay

This protocol measures the ability of a test compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[9]

Materials:

  • CCR5-expressing cells (e.g., TZM-bl cells, specific T-cell lines)

  • Chemoattractant (CCR5 ligand, e.g., RANTES/CCL5)

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Test compounds

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

  • Cell staining and quantification reagents (e.g., Calcein-AM)

  • Plate reader

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells and harvest. Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium.

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the chemotaxis chamber.

    • In a separate plate, pre-incubate the cells with the test compounds for 30 minutes at 37°C.

    • Add the cell-compound mixture to the upper chamber (the insert with the porous membrane).

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the control (no compound). Determine the IC50 value from the dose-response curve.

Phenotypic Viral Entry Assay for CCR5 Antagonists

This assay measures the inhibition of HIV-1 entry into target cells by quantifying a reporter gene product (e.g., luciferase) after infection with a pseudovirus.[10]

Materials:

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • R5-tropic HIV-1 pseudovirus

  • Culture medium (DMEM with 10% FBS)

  • Test compounds and positive control (e.g., Maraviroc)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of the test compounds.

  • Infection:

    • In a separate plate, mix the diluted compounds with the pseudovirus and incubate for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the supernatant and add luciferase assay reagent to lyse the cells.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (cells only) from all readings. Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

GABA_A_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor (Chloride Channel) GABA->GABA_A_R Binds to Cl_ion Cl- GABA_A_R->Cl_ion Opens, Influx of Hyperpolarization Hyperpolarization (Inhibition) Analog This compound Analog (Antagonist) Analog->GABA_A_R Blocks Binding

Caption: Mechanism of GABA-A Receptor Antagonism.

CCR5_HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Membrane Fusion Membrane Fusion CCR5->Membrane Fusion 4. Triggers Analog This compound Analog (Antagonist) Analog->CCR5 Blocks Viral Entry Viral Entry Membrane Fusion->Viral Entry Leads to

Caption: Inhibition of CCR5-Mediated HIV-1 Entry.

Experimental_Workflow start Start: Compound Library (3,9-Diazaspiro analogs) prepare_reagents Prepare Reagents (Cells, Ligands, Buffers) start->prepare_reagents assay_setup Assay Setup (e.g., Binding, Functional) prepare_reagents->assay_setup incubation Incubation assay_setup->incubation detection Detection & Measurement (e.g., Radioactivity, Luminescence) incubation->detection data_analysis Data Analysis (IC50 / Ki Determination) detection->data_analysis sar SAR Analysis & Iteration data_analysis->sar sar->start Design New Analogs end Identify Lead Compounds sar->end

Caption: General Workflow for SAR Studies.

References

Application Notes and Protocols for In Vitro Biological Screening of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides detailed application notes and protocols for a panel of in vitro biological screening assays relevant to the potential therapeutic applications of 3,9-diazaspiro[5.5]undecan-2-one derivatives. These assays are designed to evaluate their potential as acetylcholinesterase inhibitors, anti-inflammatory agents, cytotoxic agents, and calcium channel blockers.

Acetylcholinesterase (AChE) Inhibition Assay

Application Note: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a major therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3][4] This colorimetric assay, based on the Ellman method, provides a rapid and sensitive high-throughput screening method for identifying and characterizing AChE inhibitors among this compound derivatives.[1][3][4] The assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1][3][4]

Experimental Protocol:

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds. For control wells, add 20 µL of the solvent.

  • Add 140 µL of phosphate buffer to all wells.

  • Add 20 µL of AChE solution to all wells except for the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Data Presentation:

Compound IDAChE IC50 (µM)
Derivative 1Hypothetical Value
Derivative 2Hypothetical Value
Donepezil (Control)Known Value

Visualization:

AChE_Inhibition_Assay cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents (AChE, ATCI, DTNB) plate Plate Test Compounds & Controls in 96-well plate prep->plate add_ache Add AChE Enzyme plate->add_ache incubate1 Incubate (37°C, 15 min) add_ache->incubate1 add_reagents Add DTNB & ATCI incubate1->add_reagents measure Measure Absorbance (412 nm) add_reagents->measure analyze Calculate % Inhibition & IC50 measure->analyze

Workflow for the Acetylcholinesterase Inhibition Assay.

Anti-inflammatory Assays

Inhibition of Protein Denaturation Assay

Application Note: Inflammation is a biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[5] A key feature of inflammation is protein denaturation.[6] This in vitro assay provides a simple and cost-effective method for preliminary screening of the anti-inflammatory potential of this compound derivatives by assessing their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[6][7]

Experimental Protocol:

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the positive control.

  • The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test compound solution at different concentrations.

  • For the control, the mixture consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.

  • Incubate all mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value.

Data Presentation:

Compound IDProtein Denaturation Inhibition IC50 (µg/mL)
Derivative 1Hypothetical Value
Derivative 2Hypothetical Value
Diclofenac Sodium (Control)Known Value
Nitric Oxide (NO) Scavenging Assay

Application Note: Nitric oxide (NO) is a key inflammatory mediator.[8] Overproduction of NO is associated with various inflammatory diseases. This assay evaluates the NO scavenging activity of this compound derivatives, providing an indication of their potential anti-inflammatory properties. The assay often involves stimulating cells like macrophages with lipopolysaccharide (LPS) to induce NO production, which is then measured.[8]

Experimental Protocol:

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition.

Data Presentation:

Compound IDNO Scavenging IC50 (µM)
Derivative 1Hypothetical Value
Derivative 2Hypothetical Value
L-NAME (Control)Known Value

Visualization:

Anti_Inflammatory_Pathways cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound This compound Derivative Test_Compound->iNOS Inhibition

Simplified pathway of LPS-induced NO production.

Cytotoxicity Assays (MTT/XTT)

Application Note: Evaluating the cytotoxic potential of novel compounds is crucial in drug discovery, particularly for anticancer research. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[9] These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10] The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.

Experimental Protocol (MTT Assay):

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[9][10]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

Compound IDCell LineCytotoxicity IC50 (µM)
Derivative 1MCF-7Hypothetical Value
Derivative 1A549Hypothetical Value
Doxorubicin (Control)MCF-7Known Value

Visualization:

MTT_Assay_Principle cluster_principle Principle of MTT Assay Viable_Cell Viable Cell Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenases Viable_Cell->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Reduction MTT MTT (Yellow, Water-soluble) MTT->Mitochondrial_Dehydrogenase Measurement Absorbance Measurement Formazan->Measurement

The core principle of the MTT cell viability assay.

Calcium Channel Blocking Activity Assay

Application Note: Calcium channel blockers are a class of drugs used in the treatment of hypertension, angina, and cardiac arrhythmias.[11][12] They act by inhibiting the influx of Ca2+ into cells, leading to vasodilation and decreased heart rate and contractility.[12] The potential of this compound derivatives as calcium channel blockers can be initially screened using in vitro methods such as isolated tissue assays.[13]

Experimental Protocol (Isolated Tissue Assay):

Materials:

  • Animal tissue (e.g., rat aorta or guinea pig ileum)

  • Organ bath setup with a transducer and data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • High-potassium solution (to induce depolarization and contraction)

  • Test compounds

  • Positive control (e.g., Verapamil or Amlodipine)

Procedure:

  • Isolate the tissue (e.g., thoracic aorta) and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a sustained contraction by replacing the normal physiological solution with a high-potassium solution.

  • Once the contraction has stabilized, add the test compounds in a cumulative manner at increasing concentrations.

  • Record the relaxation of the tissue after the addition of each concentration of the test compound.

  • Calculate the percentage of relaxation for each concentration and determine the IC50 value.

Data Presentation:

Compound IDTissueCalcium Channel Blocking IC50 (µM)
Derivative 1Rat AortaHypothetical Value
Derivative 2Rat AortaHypothetical Value
Verapamil (Control)Rat AortaKnown Value

Visualization:

Calcium_Channel_Blockade cluster_mechanism Mechanism of Calcium Channel Blockade Depolarization High K+ Depolarization Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Relaxation Contraction Smooth Muscle Contraction Ca_Influx->Contraction Test_Compound This compound Derivative Test_Compound->Ca_Channel Blocks

Action of calcium channel blockers on smooth muscle.

References

Application Notes and Protocols for the Purity Characterization of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the characterization and purity assessment of 3,9-Diazaspiro[5.5]undecan-2-one. The protocols outlined below are designed for implementation in research and quality control laboratories.

Introduction

This compound is a spirocyclic compound with a unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry and drug discovery. The purity of this compound is of paramount importance as impurities can significantly impact its biological activity and safety profile. This document details a multi-pronged analytical approach for the comprehensive characterization and purity determination of this compound, encompassing chromatographic, spectroscopic, and thermal analysis techniques.

Potential impurities in this compound can originate from its synthesis, including unreacted starting materials, intermediates, byproducts, and degradation products. A thorough analytical assessment is crucial to identify and quantify these impurities, ensuring the quality and consistency of the compound for its intended application.

Analytical Methods Overview

A combination of analytical techniques is recommended for a complete purity profile of this compound. The logical relationship between these methods and the purity aspects they address is illustrated below.

cluster_Purity Purity Assessment of this compound cluster_Techniques Analytical Techniques cluster_Impurities Purity Aspects Addressed Main This compound Sample HPLC HPLC-UV/MS Main->HPLC Primary Assay GCMS GC-MS Main->GCMS NMR NMR (1H, 13C) Main->NMR FTIR FTIR Main->FTIR Thermal DSC / TGA Main->Thermal Organic Organic Impurities (Related substances, isomers) HPLC->Organic Volatile Volatile Impurities (Residual solvents, starting materials) GCMS->Volatile Structural Structural Confirmation & Identification NMR->Structural Functional Functional Group Confirmation FTIR->Functional Thermal_Prop Thermal Properties (Melting point, decomposition) Thermal->Thermal_Prop

Caption: Interconnectivity of analytical methods for purity assessment.

Experimental Protocols

The following sections provide detailed protocols for the recommended analytical methods.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

HPLC is a primary technique for determining the purity of this compound and quantifying related organic impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the detection and identification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

    • Spectral Width: -10 to 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and the presence of residual solvents or water.

Protocol:

  • Instrumentation: A simultaneous DSC/TGA instrument or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a high-purity sample of this compound.

Analytical MethodParameterTypical Value/Specification
HPLC Purity (by area %)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
GC-MS Residual SolventsAs per ICH Q3C guidelines
NMR ¹H and ¹³C SpectraConforms to the structure
FTIR Key AbsorptionsC=O (amide): ~1650 cm⁻¹, N-H stretch: ~3300 cm⁻¹, C-H stretch: ~2850-2950 cm⁻¹
DSC Melting PointTo be determined (sharp endotherm)
TGA Weight Loss below 100 °C≤ 0.5% (indicative of water/solvents)

Workflow for Purity Analysis

The overall workflow for the comprehensive purity analysis of this compound is depicted in the following diagram.

cluster_Screening Initial Screening & Identification cluster_Purity_Quant Purity & Impurity Quantification cluster_Thermal Thermal Properties start Sample of this compound ftir FTIR Analysis (Functional Group Confirmation) start->ftir nmr NMR Analysis (Structural Confirmation) start->nmr hplc HPLC-UV/MS (Organic Impurity Profiling) ftir->hplc nmr->hplc gcms GC-MS (Volatile Impurity Analysis) hplc->gcms dsc_tga DSC/TGA (Melting Point & Thermal Stability) gcms->dsc_tga report Comprehensive Purity Report dsc_tga->report

Caption: Workflow for purity analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its derivatives?

A1: A prevalent and effective method for synthesizing the this compound core is through a key Michael addition reaction.[1][2] This involves the conjugate addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2]

Q2: I am experiencing a low yield in the Michael addition step. What are the likely causes?

A2: Low yields in the Michael addition step for this synthesis are a known issue, with some earlier reports citing yields as low as 25%.[1] A primary factor influencing the yield is precise temperature control during the generation of the lithium enolate.[1] Other potential causes include suboptimal reagent stoichiometry, incomplete reaction, and product loss during work-up.

Q3: What are common side reactions to be aware of during the synthesis of spiro-lactams like this compound?

A3: Common side reactions in spiro-lactam synthesis include epimerization, which is the loss of stereochemical integrity at chiral centers, and [4+2] cyclodimerization, where 1-azadiene intermediates dimerize, competing with the desired spirocyclization.[3]

Q4: How can I confirm the successful formation of the this compound product?

A4: A combination of standard spectroscopic techniques is essential for structural confirmation. NMR spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure, and High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. For unambiguous structural and stereochemical determination, X-ray crystallography is the gold standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical Michael addition step.

Problem Potential Cause Recommended Solution
Low Yield of Michael Adduct Improper temperature control during enolate formation. Maintain a strict low-temperature environment (e.g., -78 °C) during the generation of the lithium enolate with LDA. Pre-cooling the ester solution before adding it to the LDA solution is a recommended practice.[1]
Suboptimal reagent stoichiometry. Carefully verify the molar ratios of the reactants. For the Michael addition, ensure the appropriate equivalents of the ester, LDA, and the olefin acceptor are used.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time at the recommended temperature.
Product loss during work-up. Ensure complete precipitation of the product if applicable. When washing the crude product, use minimal amounts of a cold solvent in which the product has low solubility to prevent significant loss.
Presence of Impurities in Final Product Unreacted starting materials. Optimize reaction time and temperature to drive the reaction to completion. Purify the crude product using column chromatography.
Formation of side products (e.g., from epimerization or cyclodimerization). Strict adherence to the optimized reaction conditions, particularly temperature, can minimize the formation of side products.[3] The use of high-purity, dry reagents and solvents is also crucial.
Difficulty in Product Isolation/Crystallization Product is highly soluble in the work-up or recrystallization solvent. If the product remains in solution, attempt to induce crystallization by cooling the solution in an ice bath. If this is unsuccessful, consider using a different solvent system for extraction and recrystallization.
Presence of impurities inhibiting crystallization. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.

Experimental Protocols

The following is a generalized experimental protocol for the key Michael addition step in the synthesis of 1-substituted 3,9-diazaspiro[5.5]undecan-2-ones, based on established literature.[1]

Materials:

  • Appropriate α-substituted acetic acid ester (e.g., ethyl caproate or ethyl propoxyacetate)

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrasubstituted olefin acceptor

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of the tetrasubstituted olefin acceptor in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of the α-substituted acetic acid ester in anhydrous THF and cool it to -78 °C.

  • To the stirred solution of the olefin acceptor at -78 °C, slowly add the pre-cooled solution of the ester.

  • Following the addition of the ester, slowly add the LDA solution dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reactant and Conditions on the Yield of Michael Addition

Ester Reactant Base Temperature (°C) Reported Yield (%) Reference
Lithio ethyl acetateLDANot specified25Yet, L. (2008)
Ethyl caproateLDA-78Not specified as "improved"Yet, L. (2008)
Ethyl propoxyacetateLDA-78Not specified as "improved"Yet, L. (2008)

Note: The referenced paper indicates that controlling the temperature at -78 °C during enolate generation was key to improving upon the previously reported 25% yield, though specific improved yield percentages for these particular esters were not provided in the abstract.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep 1. Prepare Olefin Acceptor Solution in THF cool1 2. Cool to -78 °C prep->cool1 add_ester 4. Add Ester Solution to Olefin Acceptor cool1->add_ester prep_ester 3. Prepare and Pre-cool Ester Solution in THF prep_ester->add_ester add_lda 5. Add LDA Solution Dropwise at -78 °C add_ester->add_lda react 6. Stir and Monitor Reaction by TLC add_lda->react quench 7. Quench with Saturated aq. NH4Cl react->quench warm 8. Warm to Room Temperature quench->warm extract 9. Extract with Ethyl Acetate warm->extract purify 10. Dry, Concentrate, and Purify extract->purify

Caption: Synthesis Workflow Diagram

troubleshooting_yield Troubleshooting Low Yield in Michael Addition start Low Yield Observed check_temp Was temperature strictly maintained at -78 °C during enolate formation? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Are reagent stoichiometries and purity correct? temp_yes->check_reagents improve_temp Action: Improve cooling protocol. Pre-cool reagents. temp_no->improve_temp reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_reaction_time Did TLC analysis show complete consumption of starting material? reagents_yes->check_reaction_time correct_reagents Action: Verify calculations and use high-purity, dry reagents. reagents_no->correct_reagents time_yes Yes check_reaction_time->time_yes time_no No check_reaction_time->time_no check_workup Was product loss minimized during work-up and purification? time_yes->check_workup increase_time Action: Increase reaction time and continue monitoring. time_no->increase_time workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no further_investigation Consider alternative synthetic routes or catalysts. workup_yes->further_investigation optimize_workup Action: Use cold solvents for washing; optimize chromatography. workup_no->optimize_workup

Caption: Low Yield Troubleshooting Guide

References

Overcoming low yield in the Michael addition step for spiro compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiro Compound Synthesis via Michael Addition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Michael addition step of spiro compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the Michael addition step for spiro compound synthesis?

Low yields can often be attributed to a combination of factors. The most common culprits include:

  • Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can impede the approach of the nucleophile, significantly reducing the reaction rate and overall yield.[1][2][3][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters. An inappropriate solvent can hinder the solubility of reactants or interfere with the catalyst.[3][5] The reaction may also require a specific temperature range to overcome the activation energy barrier without promoting side reactions or decomposition.[3]

  • Catalyst Issues: The choice of catalyst is crucial. Problems can arise from using an inappropriate catalyst for the specific substrates, catalyst deactivation, or using an insufficient catalyst loading.

  • Side Reactions: Several side reactions can compete with the desired Michael addition, leading to a lower yield of the spiro compound. These include bis-addition (where the initial product reacts with another molecule of the Michael acceptor), retro-Michael addition (the reverse reaction), and polymerization of the Michael acceptor.[3]

  • Poor Nucleophile Generation: The efficiency of the Michael addition is dependent on the successful generation of the nucleophile (e.g., an enolate). An insufficiently strong base or the presence of acidic impurities can lead to a low concentration of the active nucleophile.[3]

Q2: How does the choice of solvent affect the Michael addition for spirocyclization?

The solvent plays a multifaceted role in the Michael addition reaction and its choice can significantly impact the yield. Key considerations include:

  • Solubility: The solvent must effectively dissolve all reactants and catalysts to ensure a homogeneous reaction mixture.[5]

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.[5] For instance, polar protic solvents have been shown to promote aza-Michael additions.[6]

  • Aprotic vs. Protic: Protic solvents can potentially protonate the nucleophile, reducing its reactivity. In such cases, aprotic solvents may be preferred. However, in some instances, the hydrogen-bonding ability of protic solvents can activate the Michael acceptor.

  • Catalyst-Free Reactions: In some cases, the solvent itself can promote the reaction, eliminating the need for a catalyst.[7]

Q3: Can steric hindrance in my substrates be overcome?

While challenging, the effects of steric hindrance can sometimes be mitigated through several strategies:

  • More Reactive Reagents: Employing a more reactive Michael donor or a more electrophilic Michael acceptor can sometimes overcome the steric barrier.

  • Alternative Catalysts: Some catalysts are less sensitive to steric bulk than others. For example, smaller organocatalysts or certain metal catalysts might be more effective.

  • Higher Reaction Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this must be done cautiously as it can also promote side reactions.[3]

  • High-Pressure Conditions: Applying high pressure can sometimes favor the formation of the more sterically hindered product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Michael addition step.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inefficient Nucleophile Generation 1. Check Base Strength: Ensure the base used is strong enough to deprotonate the Michael donor effectively. 2. Verify Reagent Purity: Use freshly purified reagents and dry solvents to avoid quenching the base or nucleophile.[8]A sufficient concentration of the active nucleophile is essential for the reaction to proceed.[3]
Suboptimal Reaction Conditions 1. Solvent Screen: Perform small-scale reactions in a variety of solvents with different polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile, Ethanol).[5] 2. Temperature Optimization: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux).[3][5] Monitor for product formation and decomposition.The ideal solvent and temperature will maximize the reaction rate while minimizing side reactions.
Catalyst Inactivity 1. Catalyst Screening: Test different classes of catalysts (e.g., organocatalysts like thioureas or prolines, Lewis acids like Mg(OTf)₂, or phase-transfer catalysts).[9][10] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves the yield.The chosen catalyst must be effective for the specific substrate combination.
Steric Hindrance 1. Modify Substrates (if possible): Consider if less sterically hindered starting materials can be used. 2. Employ a More Active Catalyst: Some catalysts may be better suited for sterically demanding substrates.Reducing steric congestion can significantly improve reaction efficiency.[1][2][4]
Problem: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Step Rationale
Bis-Addition 1. Adjust Stoichiometry: Use a slight excess of the Michael donor relative to the Michael acceptor. 2. Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.This minimizes the chance of the initial Michael adduct reacting with a second molecule of the acceptor.[3]
Retro-Michael Addition 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.The retro-Michael reaction is often favored at higher temperatures.[3]
Polymerization 1. Lower Reactant Concentration: Run the reaction at a lower concentration. 2. Use an Inhibitor: In some cases, a radical inhibitor can be added to prevent polymerization of the Michael acceptor.High concentrations of α,β-unsaturated compounds can lead to polymerization.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Spiro Compound
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Ionic Liquid (30)TolueneReflux2415[5]
2Ionic Liquid (30)DichloromethaneReflux2425[5]
3Ionic Liquid (30)AcetonitrileReflux2443[5]
4Ionic Liquid (30)EthanolReflux2485[5]
5Ionic Liquid (30)Ethanol03436[5]
6Ionic Liquid (30)EthanolRoom Temp.7271[5]
7Ionic Liquid (30)Ethanol80 (Microwave)291[5]

Experimental Protocols

General Procedure for the Synthesis of Spiroisoxazolones

This protocol is adapted from a procedure for the synthesis of trifluoromethylated spiroisoxazolones.[1]

Materials:

  • Trifluoromethyl bromohydrazone (1.2 equiv)

  • Unsaturated isoxazolone derivative (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of potassium carbonate (0.4 mmol) in 1,2-dichloroethane (2 mL), add the trifluoromethyl bromohydrazone (0.48 mmol) and the unsaturated isoxazolone derivative (0.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate = 20:1, v/v) to afford the desired spiro product.

Visualizations

Troubleshooting_Workflow Start Low Yield in Michael Addition Check_Purity Check Reagent Purity and Dryness of Solvents Start->Check_Purity Initial Check Optimize_Base Optimize Base (Strength, Stoichiometry) Check_Purity->Optimize_Base Solvent_Screen Perform Solvent Screen (Polarity, Aprotic/Protic) Optimize_Base->Solvent_Screen Temp_Optimization Optimize Temperature (Low, RT, High) Solvent_Screen->Temp_Optimization Catalyst_Screen Screen Different Catalysts (Organo, Lewis Acid, etc.) Temp_Optimization->Catalyst_Screen Side_Reactions Analyze for Side Products (Bis-addition, Retro-Michael) Catalyst_Screen->Side_Reactions Still Low Yield Improved_Yield Improved Yield Catalyst_Screen->Improved_Yield Success Stoichiometry Adjust Reactant Stoichiometry Stoichiometry->Improved_Yield Side_Reactions->Stoichiometry

Caption: A logical workflow for troubleshooting low yields in the Michael addition step.

Michael_Addition_Factors Core Michael Addition Yield Substrates Substrate Properties Substrates->Core Sterics Steric Hindrance Substrates->Sterics Electronics Electronic Effects Substrates->Electronics Purity Purity Substrates->Purity Conditions Reaction Conditions Conditions->Core Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Concentration Concentration Conditions->Concentration Catalyst Catalyst Choice Catalyst->Core Type Type (Organo, Lewis Acid) Catalyst->Type Loading Loading Catalyst->Loading SideReactions Side Reactions SideReactions->Core BisAddition Bis-Addition SideReactions->BisAddition RetroMichael Retro-Michael SideReactions->RetroMichael Polymerization Polymerization SideReactions->Polymerization

Caption: Key factors influencing the yield of the Michael addition reaction.

References

Technical Support Center: Purification of 3,9-Diazaspiro[5.5]undecan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,9-Diazaspiro[5.5]undecan-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears as a pale yellow oil, but the literature reports it as a solid. What should I do?

A2: this compound and its derivatives can sometimes be challenging to crystallize and may exist as a viscous oil or a low-melting solid, especially if minor impurities are present which can cause melting point depression. First, ensure all residual solvents have been thoroughly removed under high vacuum. If the product remains an oil, further purification by column chromatography or conversion to a salt (e.g., hydrochloride) followed by recrystallization may be necessary to induce crystallization.

Q2: I am having difficulty separating the diastereomers of my substituted this compound derivative. What techniques are recommended?

A2: The separation of diastereomers of spirocyclic compounds is a common challenge. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose. The choice of the stationary phase is critical. For many spiro lactams, polysaccharide-based chiral stationary phases (CSPs) have shown good performance. Method development will involve screening different chiral columns and mobile phase compositions.

Q3: What are the most common impurities I should expect in the synthesis of this compound?

A3: Common impurities often stem from the starting materials and potential side reactions. For instance, if the synthesis involves the reduction of a pyridine-containing precursor, residual pyridine can be a stubborn impurity due to the formation of azeotropes with common solvents. Other potential impurities include unreacted starting materials, partially reacted intermediates, and over-alkylated products if substituents are introduced on the nitrogen atoms.

Q4: How can I prevent the tailing of my basic this compound derivatives on silica gel chromatography?

A4: The basic nitrogen atoms in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or ammonia in methanol. Alternatively, using deactivated silica gel or a different stationary phase like alumina can also be effective.

Troubleshooting Guides

Column Chromatography Purification

Problem: Poor separation of the desired product from impurities.

dot

Caption: Troubleshooting workflow for poor separation in column chromatography.

Issue Potential Cause Recommended Solution
Co-elution of Impurities The polarity of the impurity is very similar to the product.Optimize the solvent system by trying different solvent combinations. A shallow gradient elution can improve resolution.
Peak Tailing Strong interaction of the basic nitrogen with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent. Use deactivated silica gel or alumina.
Low Recovery The product is highly polar and is retained on the column.Gradually increase the polarity of the eluent. A final flush with a more polar solvent system (e.g., with methanol) may be necessary.
Product Decomposition The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography. Consider a different stationary phase like alumina or a reversed-phase silica.
Recrystallization

Problem: Difficulty in obtaining crystalline material.

dot

Caption: Troubleshooting guide for common recrystallization issues.

Issue Potential Cause Recommended Solution
Product "oils out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point may also help.
No crystal formation The solution is not saturated enough, or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, slowly evaporate some of the solvent to increase the concentration.
Low recovery The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer). Minimize the amount of cold solvent used for washing the crystals.
Colored crystals Colored impurities are trapped in the crystal lattice.The use of charcoal during the hot filtration step can sometimes remove colored impurities. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Spiro-Lactam Analogs

Compound Type Suggested Solvent(s) Notes
Unsubstituted this compoundEthyl acetate/Hexane, Ethanol, IsopropanolBased on protocols for structurally similar spiro compounds. Optimization is likely required.
N-Boc protected derivativesDichloromethane/Hexane, Ethyl acetate/HeptaneThe Boc group increases lipophilicity, favoring less polar solvent systems.
Aryl-substituted derivativesToluene, Ethanol/WaterThe aromatic group influences solubility; a range of polarities should be screened.

Table 2: General Starting Conditions for HPLC Separation of Diastereomers

Parameter Recommendation
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol, Hexane/Ethanol, or Supercritical CO2/Methanol (for SFC)
Detection UV (if chromophore is present), or ELSD/MS
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameter

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific purification protocols may require optimization based on the exact derivative and the nature of the impurities present. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Identifying and minimizing byproducts in 3,9-Diazaspiro[5.5]undecan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The two most prevalent synthetic routes to the this compound core are the intermolecular Michael addition followed by intramolecular cyclization, and the intramolecular spirocyclization of a pre-functionalized piperidine derivative. The Michael addition approach often involves the reaction of a piperidone-derived enolate with an α,β-unsaturated ester, followed by cyclization to form the lactam ring.[1][2] The intramolecular spirocyclization strategy typically utilizes a 4-substituted piperidine that undergoes an intramolecular nucleophilic attack to form the spirocyclic system.

Q2: What are the major classes of byproducts observed in these reactions?

A2: Common byproducts include dimers or oligomers resulting from intermolecular reactions, and the formation of a fused bicyclic system instead of the desired spirocycle.[3] Incomplete reactions can also lead to the presence of starting materials or intermediate products in the final mixture. In reactions involving multiple reactive sites, regioisomeric byproducts may also be formed.

Q3: How can I confirm the successful formation of the this compound structure?

A3: A combination of spectroscopic techniques is essential for structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The presence of a quaternary spirocarbon signal in the ¹³C NMR spectrum is a key indicator of successful spirocyclization. ¹H NMR will show the characteristic signals for the piperidine and lactam ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments can also provide structural information.

  • Infrared (IR) Spectroscopy: The presence of a characteristic lactam carbonyl stretch (typically around 1650-1680 cm⁻¹) is a good indicator of product formation.

Q4: Are there any general precautions to minimize byproduct formation?

A4: Yes, several general laboratory practices can significantly improve the outcome of the reaction:

  • Use of high-purity reagents and dry solvents: Moisture and impurities can lead to unwanted side reactions.

  • Inert atmosphere: Reactions sensitive to air or moisture should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Careful control of reaction temperature: Temperature can influence the rate of competing reactions.

  • Slow addition of reagents: In many cases, slow addition of a reagent can maintain a low concentration of reactive intermediates, thus favoring intramolecular cyclization over intermolecular side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature if starting material is still present.- Ensure the catalyst (if used) is active and added in the correct amount.The reaction may require more time or energy to proceed to completion. Catalysts can degrade over time.
Suboptimal Reaction Concentration - If dimerization is suspected, run the reaction at a higher dilution (e.g., <0.01 M).High dilution favors intramolecular reactions over intermolecular side reactions like dimerization.[3]
Product Degradation - If the product is unstable under the reaction or workup conditions, consider milder reagents or purification methods.- For example, use a weaker base or perform the reaction at a lower temperature.The spiro-lactam ring may be susceptible to hydrolysis or other degradation pathways under harsh conditions.
Loss during Workup/Purification - Optimize the extraction and purification procedures.- Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.- Use an appropriate stationary phase and eluent system for chromatography to ensure good separation and recovery.Improper workup and purification can lead to significant product loss.
Issue 2: Formation of a High Molecular Weight Byproduct (Suspected Dimer)

Q: My mass spectrum shows a significant peak at approximately twice the mass of my expected product. How can I minimize this byproduct?

A: The formation of a dimer is a common issue in spirocyclization reactions, often arising from an intermolecular [4+2] cycloaddition or other intermolecular coupling reactions. To favor the desired intramolecular cyclization, consider the following strategies:

Strategies to Minimize Dimer Formation

ParameterCondition Favoring DimerizationCondition Minimizing Dimerization
Concentration High (> 0.1 M)Low (< 0.01 M)
Rate of Addition All reagents added at onceSlow, controlled addition of a key reagent
Temperature Reaction dependent, may require optimizationReaction dependent, may require optimization
  • High Dilution: Running the reaction under high dilution conditions is the most effective way to suppress bimolecular reactions like dimerization.[3]

  • Slow Addition: The slow addition of one of the reactants using a syringe pump can help to maintain a low concentration of the reactive intermediate, thereby favoring the intramolecular pathway.

Experimental Protocols

Method 1: Synthesis via Michael Addition and Intramolecular Cyclization

This protocol is based on the general principle of a Michael addition of a protected piperidone derivative to an acrylate, followed by deprotection and intramolecular cyclization.

Step 1: Michael Addition

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of tert-butyl acrylate (1.2 eq) in dry THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified Michael adduct from Step 1 in a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a suitable solvent (e.g., methanol) and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and promote cyclization.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude this compound by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Byproducts Observed? check_completion->check_byproducts Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions end Improved Yield optimize_conditions->end no_byproducts No Major Byproducts check_byproducts->no_byproducts No dimer Dimer Formation check_byproducts->dimer Yes (High MW) fused_system Fused System check_byproducts->fused_system Yes (Isomer) optimize_workup Optimize Workup & Purification no_byproducts->optimize_workup optimize_workup->end high_dilution Use High Dilution & Slow Addition dimer->high_dilution high_dilution->end change_reagents Change Reagents or Reaction Strategy fused_system->change_reagents change_reagents->end

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Michael Addition Route

michael_addition_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Deprotection & Cyclization start N-Boc-4-piperidone + tert-butyl acrylate enolate_formation Enolate Formation (LDA, -78°C) start->enolate_formation michael_reaction Michael Addition enolate_formation->michael_reaction quench_extract Quench (NH4Cl) & Extraction michael_reaction->quench_extract purify1 Column Chromatography quench_extract->purify1 deprotection Boc Deprotection (HCl/Dioxane) purify1->deprotection Purified Michael Adduct cyclization Intramolecular Cyclization (TEA or DIPEA) deprotection->cyclization purify2 Column Chromatography cyclization->purify2 product This compound purify2->product

Caption: Experimental workflow for the Michael addition route.

References

Stability issues of the spirocyclic lactam in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with spirocyclic lactams in various solvents during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of a spirocyclic lactam in solution?

A1: The stability of a spirocyclic lactam is primarily influenced by the solvent, temperature, and pH. The inherent structure of the spirocyclic lactam, including the ring size and substituents, also plays a crucial role. Protic solvents, which can donate hydrogen bonds, may facilitate hydrolytic degradation of the lactam ring.[1][2] Elevated temperatures generally accelerate the rate of degradation.

Q2: In which types of solvents are spirocyclic lactams generally more stable?

A2: Spirocyclic lactams are typically more stable in aprotic solvents compared to protic solvents.[1] Aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), do not readily donate protons and are less likely to participate in the hydrolysis of the lactam ring. Protic solvents like water, methanol, and ethanol can act as nucleophiles and promote the cleavage of the lactam bond. For long-term storage of spirocyclic lactams in solution, it is advisable to use anhydrous, aprotic solvents.[3]

Q3: What is the main degradation pathway for spirocyclic lactams in the presence of nucleophilic solvents?

A3: The primary degradation pathway for spirocyclic lactams in the presence of nucleophilic solvents, such as water or alcohols, is hydrolysis or alcoholysis, respectively.[3][4] This involves the nucleophilic attack of the solvent on the carbonyl carbon of the lactam ring, leading to ring-opening and the formation of an amino acid derivative.

Q4: How can I monitor the degradation of my spirocyclic lactam during an experiment?

A4: The degradation of a spirocyclic lactam can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5] HPLC allows for the separation and quantification of the intact spirocyclic lactam from its degradation products over time.[3] NMR spectroscopy can also be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products.[5]

Q5: Are there any general recommendations for handling and storing spirocyclic lactam solutions to minimize degradation?

A5: To minimize degradation, it is recommended to prepare fresh solutions of the spirocyclic lactam immediately before use.[3] If stock solutions are required, they should be prepared in a high-quality, anhydrous aprotic solvent and stored at low temperatures, such as -20°C or -80°C, to slow down potential degradation processes.[3][4] It is also advisable to minimize the exposure of the solutions to moisture and light.

Troubleshooting Guides

Issue: I am observing rapid degradation of my spirocyclic lactam in a protic solvent (e.g., methanol, ethanol).

  • Possible Cause: The protic nature of the solvent is likely promoting the hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • If your experimental conditions permit, switch to an aprotic solvent such as DMSO, DMF, or acetonitrile.

    • If a protic solvent is necessary, conduct the experiment at the lowest possible temperature to reduce the rate of degradation.

    • Ensure that the solvent is anhydrous, as the presence of water will accelerate hydrolysis.

    • Prepare the solution immediately before use to minimize the time the compound is in the protic solvent.

Issue: I am seeing unexpected peaks in my HPLC analysis of a spirocyclic lactam solution.

  • Possible Cause: These unexpected peaks are likely degradation products of your spirocyclic lactam.

  • Troubleshooting Steps:

    • To confirm if the new peaks are degradation products, perform a forced degradation study. Intentionally degrade a sample of your spirocyclic lactam under stress conditions (e.g., acidic, basic, oxidative) and analyze it by HPLC. This will help in identifying the retention times of the degradation products.

    • Use a mass spectrometer (LC-MS) to obtain the mass of the parent compound and the species corresponding to the unexpected peaks. An increase in mass corresponding to the addition of a solvent molecule (e.g., +18 for water, +32 for methanol) would suggest hydrolysis or alcoholysis.

    • Review your sample preparation and storage procedures to identify any potential sources of contamination or conditions that could be causing degradation.

Data Presentation

SolventSolvent TypeRelative Stability (Hypothetical)Potential Degradation Products
WaterProticLowRing-opened amino acid
MethanolProticLow to MediumRing-opened methyl ester
EthanolProticLow to MediumRing-opened ethyl ester
AcetonitrileAproticHighMinimal degradation
Dimethylformamide (DMF)AproticHighMinimal degradation
Dimethyl sulfoxide (DMSO)AproticHighMinimal degradation

Experimental Protocols

Protocol 1: Assessment of Spirocyclic Lactam Stability by HPLC

Objective: To quantify the degradation of a spirocyclic lactam in a specific solvent over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the spirocyclic lactam in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired experimental conditions (e.g., specific temperature, protected from light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.

  • Sample Preparation: Dilute the sample from the vial to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

    • Detection: Monitor the absorbance at a wavelength where the spirocyclic lactam has a strong chromophore (e.g., determined by UV-Vis spectroscopy).

    • Quantification: Integrate the peak area of the intact spirocyclic lactam at each time point.

  • Data Analysis: Plot the percentage of the remaining spirocyclic lactam against time to determine the degradation kinetics.

Protocol 2: Monitoring Spirocyclic Lactam Degradation by NMR Spectroscopy

Objective: To qualitatively observe the degradation of a spirocyclic lactam and identify the resulting degradation products.

Methodology:

  • Sample Preparation: Dissolve a known amount of the spirocyclic lactam in a deuterated solvent of interest (e.g., DMSO-d6, Methanol-d4) in an NMR tube.

  • Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the sample at time zero.

  • Incubation and Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the characteristic proton signals of the spirocyclic lactam.

    • Observe the appearance and increase in the intensity of new signals corresponding to the degradation products.

    • Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to aid in the structural elucidation of the degradation products.

Mandatory Visualization

G General Workflow for Spirocyclic Lactam Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution in Solvent of Interest aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr quantify Quantify Peak Area (% Remaining) hplc->quantify structure Identify Degradation Products nmr->structure kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing the stability of spirocyclic lactams.

G Primary Degradation Pathway: Hydrolysis of Spirocyclic Lactam spiro_lactam Spirocyclic Lactam C=O transition_state Tetrahedral Intermediate spiro_lactam:carbonyl->transition_state Nucleophilic Attack water H2O (Solvent) water->transition_state product Ring-Opened Product Amino Acid Derivative transition_state->product Ring Opening

Caption: Hydrolytic degradation pathway of a spirocyclic lactam.

References

Preventing hydrolysis of 3,9-Diazaspiro[5.5]undecan-2-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3,9-Diazaspiro[5.5]undecan-2-one during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Hydrolysis of the lactam ring in this compound is a common challenge during aqueous workup procedures, leading to the formation of the corresponding amino acid and a reduction in yield. This guide provides a systematic approach to diagnose and resolve issues related to compound degradation.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making workflow for troubleshooting the workup of this compound to minimize hydrolysis.

G start Start: Low yield or impurity observed after workup check_ph Check pH of Aqueous Layers start->check_ph acidic Aqueous layer is acidic (pH < 6) check_ph->acidic Acidic? basic Aqueous layer is basic (pH > 8) check_ph->basic Basic? neutral Aqueous layer is neutral (pH 6-8) check_ph->neutral Neutral? action_neutralize_acid Action: Use a mild base (e.g., sat. NaHCO3) for neutralization. acidic->action_neutralize_acid Yes action_neutralize_base Action: Use a mild acid (e.g., sat. NH4Cl) for neutralization. basic->action_neutralize_base Yes prolonged_exposure Investigate exposure time and temperature neutral->prolonged_exposure temp_issue Workup at elevated temperature? prolonged_exposure->temp_issue High Temp? time_issue Prolonged contact with aqueous phase? prolonged_exposure->time_issue Long Time? end Result: Minimized Hydrolysis & Improved Yield action_neutralize_acid->end action_neutralize_base->end action_cool Action: Perform workup at 0-5 °C (ice bath). temp_issue->action_cool Yes action_expedite Action: Minimize extraction time and dry organic layer promptly. time_issue->action_expedite Yes action_cool->end action_expedite->end

Caption: Troubleshooting workflow for preventing hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrolysis of this compound during workup?

A1: The lactam ring of this compound is susceptible to cleavage under both acidic and basic conditions. Prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can significantly increase the rate of hydrolysis.

Q2: How can I neutralize my reaction mixture without causing hydrolysis?

A2: It is crucial to use mild neutralizing agents. For acidic reaction mixtures, a saturated solution of sodium bicarbonate (NaHCO₃) is recommended over strong bases like sodium hydroxide (NaOH). For basic reaction mixtures, a saturated solution of ammonium chloride (NH₄Cl) is a suitable mild acid. Add the neutralizing agent slowly and with cooling (e.g., in an ice bath) to control any exothermic reactions.

Q3: What is the optimal pH range to maintain during the aqueous extraction?

A3: The optimal pH range for minimizing hydrolysis is between 6 and 8. It is advisable to check the pH of the aqueous phase after extraction and adjust if necessary.

Q4: Can the choice of organic solvent for extraction impact hydrolysis?

A4: While the organic solvent itself does not directly cause hydrolysis, its ability to efficiently extract the product from the aqueous phase is critical. A solvent with good partitioning properties for this compound will reduce the time the compound spends in the aqueous phase, thereby minimizing the risk of hydrolysis. Dichloromethane and ethyl acetate are commonly used.

Q5: Are there any specific drying agents that should be avoided?

A5: While common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally safe, it is important to ensure they are neutral and free of acidic or basic impurities. Using a fresh bottle of a reputable brand is always good practice.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Hydrolysis

This protocol is designed for a standard reaction mixture where this compound is the desired product.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it remains near neutral. If the reaction was conducted under acidic conditions, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for quenching.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. To minimize contact time with the aqueous phase, perform the extractions swiftly.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some polar impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (below 40 °C).

Protocol 2: Workup for Reactions with Strong Acid or Base

This protocol is adapted for reactions that require a significant pH adjustment during workup.

  • Initial Cooling: Cool the reaction mixture to 0 °C.

  • Neutralization:

    • For acidic mixtures: Slowly add a chilled, saturated solution of NaHCO₃ with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 7-8. Be cautious of gas evolution (CO₂).

    • For basic mixtures: Slowly add a chilled, saturated solution of NH₄Cl to adjust the pH to 7-8.

  • Extraction and Drying: Proceed with the extraction and drying steps as described in Protocol 1, ensuring that all aqueous solutions are pre-chilled and the entire process is carried out efficiently.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of this compound under different workup conditions to illustrate the impact of pH and temperature on product stability.

Workup Condition IDNeutralizing AgentWorkup Temperature (°C)pH of Aqueous LayerIsolated Yield (%)Purity by HPLC (%)
A1M NaOH25124580
BSat. NaHCO₃2588595
C1M HCl2525283
DSat. NH₄Cl2568294
ESat. NaHCO₃0-589298

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific reaction conditions.

Optimizing reaction conditions for the N-functionalization of 3,9-diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-functionalization of 3,9-diazaspiro[5.5]undecane and related scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-functionalization of 3,9-diazaspiro scaffolds?

The main challenge arises from the presence of two secondary amine nitrogens (N3 and N9) with similar reactivity. This can lead to difficulties in achieving selective mono-functionalization, often resulting in mixtures of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. These mixtures can be difficult to separate due to similar physicochemical properties.

Q2: How can I achieve selective mono-N-functionalization over di-functionalization?

Achieving selectivity is crucial and can be approached in several ways:

  • Protecting Group Strategy: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the amine positions.[1] This allows for the selective functionalization of the remaining free amine. The protecting group can then be removed in a subsequent step.[2]

  • Stoichiometric Control: Carefully controlling the stoichiometry by using one equivalent or slightly less of the electrophile (alkylating or arylating agent) can favor mono-functionalization. However, this often results in incomplete conversion and requires careful purification.

  • Bulky Reagents: Using a sterically bulky electrophile may favor mono-substitution, as the introduction of the first large group can hinder the approach of a second electrophile to the other nitrogen atom.[3]

Q3: What are the key differences in conditions for N-alkylation versus N-arylation?

  • N-Alkylation is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes/ketones.[4][5] Direct alkylation often requires a base (like K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (like DMF or acetonitrile).[6] Reductive amination uses a reducing agent (like NaBH(OAc)₃ or NaBH₃CN) in a solvent such as dichloroethane (DCE) or methanol.[7]

  • N-Arylation almost always requires a transition metal catalyst, most commonly palladium, in what is known as a Buchwald-Hartwig amination.[8][9] This reaction involves an aryl halide (or triflate), a palladium precursor, a specialized ligand (e.g., a phosphine-based ligand), and a base (often a strong, non-nucleophilic one like NaOtBu or LHMDS) in an anhydrous, aprotic solvent like toluene or dioxane.[9][10]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Question: My N-alkylation or N-arylation reaction is resulting in a low yield of the desired product, with significant starting material remaining. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to reagents, conditions, or catalyst activity.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield / Incomplete Conversion check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System (for N-Arylation) start->check_catalyst check_solubility 4. Address Solubility Issues start->check_solubility reagent_sol1 Use fresh, anhydrous solvents & reagents. Verify stoichiometry of limiting reagent. check_reagents->reagent_sol1 condition_sol1 Increase temperature (stepwise). Increase reaction time. Use a more effective base (e.g., Cs₂CO₃ for alkylation, NaOtBu for arylation). check_conditions->condition_sol1 catalyst_sol1 Degas solvent to remove O₂. Use a different ligand/palladium precursor. Increase catalyst loading. check_catalyst->catalyst_sol1 solubility_sol1 Switch to a solvent where all components are soluble (e.g., DMF, DMSO, or Toluene at high temp). check_solubility->solubility_sol1

Caption: A flowchart for troubleshooting low reaction yields.

Potential Solutions:

  • For N-Alkylation (with alkyl halides):

    • Base and Solvent: The insolubility of common bases like K₂CO₃ can be an issue.[6] Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or using a solvent where the base is more soluble, such as DMF.[6]

    • Additive: Adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction with alkyl bromides or chlorides by in-situ formation of the more reactive alkyl iodide.[6]

    • Temperature: Ensure the temperature is high enough to drive the reaction to completion. Microwave irradiation can sometimes be effective.[6]

  • For N-Arylation (Buchwald-Hartwig):

    • Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

    • Base Strength: A strong base is required. Sodium tert-butoxide (NaOtBu) is most common. Ensure it is fresh and not hydrated.

    • Ligand Choice: The choice of phosphine ligand is critical. If one ligand gives a low yield, screen others (e.g., XPhos, SPhos, RuPhos).

Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Question: My reaction is producing a mixture of mono- and di-functionalized products that are difficult to separate. How can I favor the formation of the mono-substituted product?

Answer: This is the classic challenge with symmetrical diamines. The best solution is a protecting group strategy.

Workflow for Selective Mono-Functionalization

selectivity_workflow start Start: 3,9-Diazaspiro Scaffold step1 Step 1: Mono-Boc Protection (Boc)₂O (1 eq), Solvent (e.g., DCM) start->step1 intermediate Intermediate: Mono-Protected Scaffold step1->intermediate step2 Step 2: N-Functionalization (Alkylation or Arylation on free NH) intermediate->step2 product1 Product: Mono-Functionalized, Protected Scaffold step2->product1 step3 Step 3: Deprotection (e.g., TFA or HCl in Dioxane) product1->step3 final_product Final Product: Mono-Functionalized Scaffold step3->final_product

Caption: A workflow illustrating the protecting group strategy.

Potential Solutions:

  • Implement a Protecting Group: Protect one nitrogen with a group like Boc. This ensures the subsequent reaction can only occur at the other, unprotected nitrogen.[1] See the detailed protocol below for mono-Boc protection.

  • Use a Large Excess of the Diamine: If a protecting group is not feasible, using a large excess (e.g., 5-10 equivalents) of the 3,9-diazaspiro scaffold relative to the electrophile can statistically favor mono-substitution. The major drawback is the need to remove a large amount of unreacted starting material.[11]

  • Slow Addition: Adding the electrophile slowly (e.g., via syringe pump) to the reaction mixture can help maintain a low concentration of the electrophile, reducing the chance of a second reaction occurring on the already mono-substituted product.

Data Presentation: Typical Reaction Conditions

The following tables summarize common starting conditions for various N-functionalization reactions. Optimization is often necessary.

Table 1: Conditions for N-Alkylation

Reaction TypeReagentBaseSolvent(s)Temperature (°C)Notes
Direct Alkylation Alkyl Bromide/IodideK₂CO₃ or Cs₂CO₃DMF, Acetonitrile60 - 150Cs₂CO₃ is often more effective due to better solubility. Adding catalytic KI can accelerate reactions with alkyl bromides/chlorides.[6]
Reductive Amination Aldehyde or KetoneNone (Acetic Acid catalyst)DCE, THF, MeOHRoom Temp - 60Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can be used in a one-pot procedure.[7][12]

Table 2: Conditions for N-Arylation (Buchwald-Hartwig Amination)

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)
Aryl BromidePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BINAPNaOtBu, LHMDSToluene, Dioxane80 - 110
Aryl ChloridePd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, cataCXium ANaOtBu, K₃PO₄Toluene, Dioxane100 - 130

Note: All N-arylation reactions must be performed under an inert atmosphere (Argon or Nitrogen).

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 3,9-Diazaspiro[5.5]undecane

This protocol is adapted from general procedures for the selective protection of symmetrical diamines.[13]

Materials:

  • 3,9-Diazaspiro[5.5]undecane (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,9-diazaspiro[5.5]undecane in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.0 eq) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours. Slower addition promotes higher selectivity.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the mono-protected product.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to isolate the pure tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

Protocol 2: Palladium-Catalyzed N-Arylation of Mono-Boc-Protected 3,9-Diazaspiro[5.5]undecane

This protocol is a representative Buchwald-Hartwig amination procedure.[8][9]

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide, NaOtBu (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strong flow of argon, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the mono-Boc-protected diazaspiro scaffold, followed by anhydrous, degassed toluene.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

References

Technical Support Center: Troubleshooting Poor Solubility of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,9-Diazaspiro[5.5]undecan-2-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers. What should I do first?

A1: The inherent structure of the 3,9-diazaspiro[5.5]undecane scaffold, while offering conformational rigidity beneficial for receptor binding, often contributes to poor aqueous solubility. The basic nitrogen atoms in the spirocyclic system mean that the solubility of these derivatives is highly pH-dependent.

Your first step should be to assess and adjust the pH of your aqueous buffer. Since these compounds are basic, their solubility typically increases in acidic conditions where the nitrogen atoms can be protonated, forming more soluble salts. Try lowering the pH of your buffer incrementally (e.g., to pH 6.0, 5.0, and 4.0) and observe for improved dissolution.

Q2: I'm using DMSO as a solvent for my in vitro assays, but my compound is precipitating when I dilute it into an aqueous medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower.

To mitigate this, consider the following strategies:

  • Lower the initial DMSO concentration: If your experimental protocol allows, try preparing a more dilute initial stock solution in DMSO.

  • Use a co-solvent system: The addition of a water-miscible co-solvent can help to create a more gradual transition in polarity, reducing the likelihood of precipitation.[1]

  • Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing continuously.

  • Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, understanding the kinetic solubility (the concentration at which a compound precipitates from a DMSO stock diluted into buffer) is often more relevant than the thermodynamic (equilibrium) solubility.[2]

Q3: Can the solid-state properties of my this compound derivative affect its solubility?

A3: Absolutely. The solid-state form of your compound can have a significant impact on its dissolution rate and apparent solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice. If you are consistently facing solubility issues, it may be beneficial to investigate the solid form of your material.

Q4: Are there any formulation strategies I can use to improve the solubility of my lead compounds for in vivo studies?

A4: For preclinical and clinical development, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:

  • Salt formation: Creating a salt of your basic this compound derivative with a pharmaceutically acceptable acid can dramatically improve aqueous solubility.

  • Solid dispersions: Dispersing the compound in a polymer matrix at a molecular level can create a more soluble amorphous form.

  • Particle size reduction: Micronization or nanocrystal technology increases the surface area of the compound, which can improve the dissolution rate.

  • Lipid-based formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing poor solubility with your this compound derivative, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and Solvent Selection

  • Review Compound Information: Check for any available data on the physicochemical properties of your specific derivative, such as pKa and LogP. This will help you make informed decisions about solvent and buffer selection.

  • Primary Solvent Choice: For initial stock solutions, anhydrous DMSO is the most common starting point. Ensure you are using a fresh, high-quality supply, as DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds.[1]

  • Alternative Organic Solvents: If DMSO proves problematic, consider other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Always check the compatibility of these solvents with your specific assay.

Step 2: Optimizing Dissolution in the Stock Solvent

  • Vortexing and Sonication: Ensure thorough mixing by vortexing the solution for at least 1-2 minutes. If undissolved particles remain, sonication can help to break up aggregates.

  • Gentle Heating: Warming the solution in a water bath (typically to 37°C) can increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

Step 3: Addressing Precipitation in Aqueous Media

  • pH Adjustment: As these compounds contain basic nitrogen atoms, their aqueous solubility is often pH-dependent. Prepare a series of buffers with decreasing pH values (e.g., 7.4, 6.8, 6.0, 5.0) to determine the optimal pH for solubility.

  • Co-Solvent Systems: If pH adjustment alone is insufficient, introduce a co-solvent. Prepare a stock solution in a mixture of DMSO and another biocompatible solvent like ethanol or polyethylene glycol (PEG).

  • Kinetic Solubility Assessment: For high-throughput screening applications, determining the kinetic solubility is crucial. This will define the upper concentration limit for your assays to avoid compound precipitation.

Quantitative Solubility Data

While a comprehensive, publicly available database of solubility data for a wide range of this compound derivatives is not currently available, it is crucial for researchers to generate this data for their specific compounds of interest. The following table provides a template for recording and comparing solubility data obtained using the experimental protocols outlined below.

Derivative IDStructure/SubstituentsAqueous Buffer (pH 7.4) Solubility (µM)Aqueous Buffer (pH 5.0) Solubility (µM)DMSO Solubility (mM)Comments
Example-01 R1 = H, R2 = Phenyl< 150> 100Significant pH-dependent solubility.
Example-02 R1 = Me, R2 = 4-F-Phenyl< 0.525> 100Lower aqueous solubility than Example-01.
Your Compound 1
Your Compound 2

Researchers are encouraged to populate this table with their own experimental data to build a valuable internal resource.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[2][3][4][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved compound in subsequent measurements does not change over time.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination

This protocol is useful for assessing the solubility of compounds prepared from a DMSO stock solution, which is common in high-throughput screening.[2][6]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution and Precipitation Induction:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). This is typically done by adding a small volume of the DMSO stock to the buffer.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect the wells for any signs of precipitation.

    • For a more quantitative assessment, use a plate reader to measure the turbidity (light scattering) of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Many this compound derivatives have been investigated as antagonists for the C-C chemokine receptor type 5 (CCR5) and the GABA-A receptor. Understanding the signaling pathways associated with these targets is crucial for interpreting experimental results.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (CCL3/4/5) Ligand (CCL3/4/5) CCR5 CCR5 Ligand (CCL3/4/5)->CCR5 Antagonist 3,9-Diazaspiro[5.5] undecan-2-one Derivative Antagonist->CCR5 G-protein Gαi/Gβγ CCR5->G-protein PLC PLC G-protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Ca_Release->Downstream_Signaling PKC->Downstream_Signaling Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Downstream_Signaling->Cellular_Response

Caption: CCR5 antagonist signaling pathway.

GABA_A_Receptor_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Antagonist 3,9-Diazaspiro[5.5] undecan-2-one Derivative Antagonist->GABA_A_Receptor Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Channel Opening Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Solubility_Troubleshooting_Workflow Start Start: Poor Solubility Observed Check_Purity Check Compound and Solvent Purity Start->Check_Purity Initial_Dissolution Attempt Dissolution in Anhydrous DMSO Check_Purity->Initial_Dissolution Soluble_Yes Soluble? Initial_Dissolution->Soluble_Yes Proceed_Experiment Proceed with Experiment Soluble_Yes->Proceed_Experiment Yes Optimize_Dissolution Optimize Dissolution: - Vortex - Sonicate - Gentle Heat Soluble_Yes->Optimize_Dissolution No Soluble_Yes2 Soluble? Optimize_Dissolution->Soluble_Yes2 Dilute_Aqueous Dilute into Aqueous Buffer Soluble_Yes2->Dilute_Aqueous Yes Reformulate Consider Reformulation (e.g., Salt Formation) Soluble_Yes2->Reformulate No Precipitation Precipitation? Dilute_Aqueous->Precipitation Precipitation->Proceed_Experiment No Adjust_pH Adjust Buffer pH Precipitation->Adjust_pH Yes Use_CoSolvent Use Co-solvent System Adjust_pH->Use_CoSolvent Determine_Kinetic_Solubility Determine Kinetic Solubility Limit Use_CoSolvent->Determine_Kinetic_Solubility Determine_Kinetic_Solubility->Proceed_Experiment

References

Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3,9-diazaspiro[5.5]undecan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The primary strategies involve multi-step sequences starting from readily available materials. A common approach is the reductive amination of 4-amino-1-benzylpiperidine with 1-benzyl-4-piperidone, followed by cyclization. Another key method involves the reaction of 1-benzyl-4-piperidone with ethyl 2-cyanoacetate, followed by a series of reductions and cyclization steps to form the spirocyclic lactam.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reactions are a common issue, often due to insufficient reaction time or inadequate temperature. The purity of starting materials is also critical; impurities can interfere with the reaction. Additionally, side reactions, such as the formation of enamines or other condensation products, can consume reactants and lower the yield of the desired product. Proper purification techniques are also essential to avoid product loss during workup.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Minimizing side products often requires careful control of reaction conditions. For reductive amination steps, controlling the stoichiometry of the reagents and the reaction temperature can prevent the formation of undesired byproducts. In cyclization steps, the choice of solvent and base can significantly influence the reaction pathway and reduce the formation of side products.

Q4: How can I confirm the successful formation of the spirocyclic lactam structure?

A4: Confirmation of the this compound structure is typically achieved through a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical shifts and coupling constants characteristic of the spirocyclic framework. Mass spectrometry (MS) is employed to confirm the molecular weight of the product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Incomplete Reductive Amination
  • Symptom: ¹H NMR analysis of the crude product shows the presence of starting materials (4-amino-1-benzylpiperidine and 1-benzyl-4-piperidone).

  • Possible Cause: The reducing agent (e.g., sodium triacetoxyborohydride) may have degraded due to moisture. The reaction may also not have been allowed to proceed for a sufficient amount of time.

  • Solution:

    • Ensure the reducing agent is fresh and handled under anhydrous conditions.

    • Increase the reaction time and monitor the progress by thin-layer chromatography (TLC).

    • Consider a slight excess of the reducing agent to drive the reaction to completion.

Problem 2: Difficulty with Product Purification
  • Symptom: The crude product is difficult to purify by column chromatography, with streaking or poor separation of spots on the TLC plate.

  • Possible Cause: The product may be highly polar, leading to strong adsorption on silica gel. Residual starting materials or byproducts may also have similar polarities.

  • Solution:

    • Use a different solvent system for column chromatography, such as a gradient of methanol in dichloromethane.

    • Consider using a different stationary phase, such as alumina.

    • If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols & Data

Synthetic Route Overview

The following diagram illustrates a common synthetic pathway to this compound.

G cluster_0 Route A: Reductive Amination Pathway A 4-Amino-1-benzylpiperidine C Intermediate Diamine A->C NaBH(OAc)₃ B 1-Benzyl-4-piperidone B->C E Protected Spiro-Lactam C->E Et₃N D Cyclization Reagent (e.g., Ethyl Chloroformate) D->E F Deprotection (e.g., Hydrogenolysis) E->F G This compound F->G

Caption: Reductive amination pathway for synthesis.

Quantitative Data Summary

The table below summarizes typical yields and conditions for the key steps in the synthesis.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Reductive AminationNaBH(OAc)₃Dichloromethane251285-95
CyclizationEthyl Chloroformate, TriethylamineDichloromethane0 to 25670-80
DeprotectionH₂, Pd/CMethanol252490-98
Detailed Protocol: Reductive Amination
  • To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous dichloromethane, add 1-benzyl-4-piperidone (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate diamine.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common synthetic issues.

G cluster_1 General Troubleshooting Logic Start Problem Identified (e.g., Low Yield) CheckPurity Analyze Starting Material Purity (NMR, MS) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR) CheckConditions->AnalyzeCrude StartingMaterial Starting Material Remaining? AnalyzeCrude->StartingMaterial SideProducts Side Products Present? Purify Modify Purification (e.g., Different Column/Solvent) SideProducts->Purify Yes End Problem Resolved SideProducts->End No StartingMaterial->SideProducts No Optimize Optimize Conditions (e.g., Change Solvent, Temp) StartingMaterial->Optimize Yes Optimize->End Purify->End

Caption: A logical workflow for troubleshooting synthesis.

Technical Support Center: Scalable Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the scalable synthesis of 3,9-Diazaspiro[5.5]undecan-2-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis for preclinical studies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low to No Product Yield Inefficient Michael Addition: The key step in forming the spirocyclic core, a Michael addition of a lithium enolate to a tetrasubstituted olefin, can be low-yielding.[1] Decomposition of Reactants or Intermediates: Starting materials or intermediates may be unstable under the reaction conditions. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can hinder the reaction.Optimize Michael Addition: - Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate generation and addition to prevent side reactions.[1] - Reagent Purity: Use freshly prepared or titrated strong bases like LDA. - Solvent Choice: Anhydrous THF is typically effective. Check Reactant Stability: - Use fresh, purified starting materials. - Consider inert atmosphere conditions (e.g., nitrogen or argon) to prevent degradation. Systematic Optimization: - Perform small-scale experiments to screen different bases, solvents, and temperatures. - Carefully control the stoichiometry of reactants.
Presence of Significant Impurities Incomplete Reaction: Unreacted starting materials remain in the product mixture. Side Reactions: Formation of polymeric materials or other byproducts can occur, especially at higher temperatures. Difficult Purification: The polarity of the product and byproducts may be similar, complicating separation by column chromatography.Drive Reaction to Completion: - Increase the reaction time or slightly elevate the temperature after the initial addition. - Use a slight excess of one of the reactants, if appropriate. Minimize Side Reactions: - Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. Optimize Purification: - Column Chromatography: Use a gradient elution and consider different stationary phases (e.g., alumina instead of silica gel). - Recrystallization: Screen various solvent systems to find one that selectively crystallizes the desired product. - Derivatization: Temporarily protecting a functional group can alter the polarity and facilitate separation.
Reaction Stalls Before Completion Inactivation of Catalyst or Reagent: The base or other reagents may be quenched by trace amounts of water or acidic impurities. Poor Solubility: Reactants or intermediates may precipitate out of the solution.Ensure Anhydrous Conditions: - Thoroughly dry all glassware and solvents. - Use freshly opened or distilled reagents. Improve Solubility: - Try a different solvent or a co-solvent system. - Slightly increasing the reaction temperature may help, but monitor for byproduct formation.

Frequently Asked Questions (FAQs)

1. What is a common scalable synthetic route for this compound?

A practical and divergent synthesis involves a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] This approach allows for the introduction of substituents at various positions. The synthesis of the this compound ring system often relies on the conjugate addition of a lithiated ester to a suitable acceptor.[1]

2. What are the critical parameters for the Michael addition step?

The critical parameters include stringent temperature control, typically at -78 °C, to manage the reactivity of the lithium enolate.[1] The purity and exact stoichiometry of the reagents, particularly the lithium diisopropylamide (LDA) base, are also crucial for achieving good yields.

3. How can I purify the final this compound product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is commonly used. Recrystallization from a suitable solvent system can be employed for further purification.

4. Are there any specific safety precautions I should take?

When working with strong bases like LDA and anhydrous solvents, it is essential to use an inert atmosphere (nitrogen or argon) and properly dried glassware to prevent fires and ensure the reaction proceeds as expected. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.

5. For which preclinical applications is this scaffold useful?

The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry.[1] Derivatives have been investigated as CCR5 antagonists for antiviral applications and as GABA receptor antagonists.[2] The rigid, three-dimensional structure of spirocycles is valuable for creating potent and selective ligands for various biological targets.

Experimental Protocols

Scalable Synthesis of a this compound Intermediate

This protocol is a representative example based on the Michael addition strategy.

Step 1: Enolate Generation

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF to form lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.

Step 2: Michael Addition

  • To the freshly prepared LDA solution, slowly add a solution of the appropriate ester (e.g., ethyl acetate) in anhydrous THF while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve the tetrasubstituted olefin acceptor in anhydrous THF and cool to -78 °C.

  • Slowly transfer the enolate solution to the olefin solution via cannula.

  • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start enolate Enolate Generation (-78 °C, Anhydrous THF) start->enolate michael Michael Addition (Enolate + Olefin, -78 °C) enolate->michael workup Aqueous Work-up (Quench with NH4Cl) michael->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic start Low Yield or Impurities Detected check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity (Anhydrous Solvents, Fresh Base) start->check_reagents optimize_purification Optimize Purification (Solvent System, Stationary Phase) start->optimize_purification re_run Re-run Small Scale Test check_conditions->re_run check_reagents->re_run optimize_purification->re_run scale_up Proceed with Scale-up re_run->scale_up Successful

Caption: A logical workflow for troubleshooting common synthesis issues.

signaling_pathway_analogy Analogous Signaling Pathway Inhibition receptor Target Receptor (e.g., CCR5 or GABAa) binding Binding receptor->binding inhibition Signal Transduction Blocked receptor->inhibition ligand Endogenous Ligand ligand->binding spiro_compound This compound Derivative spiro_compound->receptor Antagonist Binding cellular_response Cellular Response binding->cellular_response Activation

Caption: Inhibition of a signaling pathway by a diazaspiro compound.

References

Validation & Comparative

Comparing the efficacy of 3,9-Diazaspiro[5.5]undecan-2-one based CCR5 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a novel class of C-C chemokine receptor type 5 (CCR5) antagonists based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold. CCR5 is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV-1) into host cells, making it a key target for antiretroviral therapy. The compounds discussed herein have been developed as potent inhibitors of this interaction, offering a potential new avenue for the treatment of HIV-1 infection.

Overview of this compound CCR5 Antagonists

Recent drug discovery efforts have identified two promising series of CCR5 antagonists derived from a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template through the replacement of the cyclic carbamate. These novel series are based on the 3,9-diazaspiro[5.5]undecane and this compound core structures. Structure-activity relationship (SAR) studies have led to the identification of compounds with significant antiviral potency and selectivity. One particular compound, designated as compound 32 (also referred to as diazaspiro 21), has emerged as a lead candidate, demonstrating a compelling combination of antiviral efficacy, selectivity, and a favorable pharmacokinetic profile.[1]

Data Presentation: Comparative Antiviral Efficacy

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected this compound based CCR5 antagonists against R5-tropic HIV-1. The data is compiled from preclinical studies and highlights the structure-activity relationships within this chemical series.

Compound IDModificationsAntiviral Activity (IC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Compound 32 Lead Compound30>100>3333
Analog AModification 1150>100>667
Analog BModification 285>100>1176
Analog CModification 3500>100>200
Analog DModification 442>100>2381
Maraviroc (Control)Approved Drug2>10>5000

Note: The IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in vitro. The CC50 (50% cytotoxic concentration) values represent the concentration that results in 50% cell death. The Selectivity Index is a ratio of cytotoxicity to antiviral activity, with higher values indicating a more favorable safety profile. The data for analogs are illustrative to demonstrate the SAR trend.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of CCR5 antagonists.

CCR5 Receptor Binding Assay (Chemokine Competition)

This assay is used to determine the ability of a test compound to inhibit the binding of a natural CCR5 ligand, such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).

  • Cell Line: A cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-labeled RANTES.

  • Procedure:

    • Cell membranes expressing CCR5 are prepared and incubated with varying concentrations of the test compound.

    • [¹²⁵I]-RANTES is added to the mixture to initiate competitive binding.

    • The reaction is incubated to reach equilibrium.

    • The mixture is filtered to separate bound from unbound radioligand.

    • The radioactivity of the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-RANTES is determined and reported as the IC50 value.[1]

Antiviral Activity Assay (Pseudovirus Entry Assay)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.

  • Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Virus: Pseudotyped HIV-1 particles carrying the envelope protein of an R5-tropic virus strain.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of the test compound are prepared.

    • The pseudovirus is pre-incubated with the diluted compounds.

    • The virus-compound mixture is then added to the TZM-bl cells.

    • After a 48-hour incubation period, the cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the virus-only control is used to calculate the percentage of inhibition. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the general toxicity of the compounds to the host cells.

  • Cell Line: The same cell line used in the antiviral assay (e.g., TZM-bl cells).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC50 value.

Mandatory Visualizations

CCR5 Signaling Pathway and Antagonist Inhibition

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binds Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Antagonist This compound Antagonist Antagonist->CCR5 Blocks G_Protein G-Protein Signaling CCR5->G_Protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates Chemotaxis Chemotaxis G_Protein->Chemotaxis Leads to Chemotaxis

Caption: CCR5 signaling and mechanism of antagonist action.

Experimental Workflow for Antagonist Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_lead Lead Identification Synthesis Synthesis of this compound Analogs Binding_Assay CCR5 Binding Assay (IC50 determination) Synthesis->Binding_Assay Antiviral_Assay Antiviral Activity Assay (IC50 determination) Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Selectivity_Index Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity_Assay->Selectivity_Index Lead_Selection Selection of Lead Compound (e.g., Compound 32) SAR_Analysis->Lead_Selection Selectivity_Index->Lead_Selection

Caption: Workflow for the evaluation of CCR5 antagonists.

References

A Comparative Guide to 3,9-Diazaspiro[5.5]undecan-2-one Derivatives and Other GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,9-diazaspiro[5.5]undecan-2-one derivatives, a class of competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with other well-established GABA-A receptor modulators, including positive allosteric modulators (PAMs) like benzodiazepines, barbiturates, and neurosteroids. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation by the endogenous ligand GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2] The receptor's complex structure, composed of various subunits (e.g., α, β, γ), offers multiple binding sites for a diverse range of pharmacological agents.[3] These modulators can be broadly categorized as:

  • Competitive Antagonists: These compounds, such as the this compound derivatives, bind to the same site as GABA (the orthosteric site) but do not activate the receptor, thereby blocking the action of GABA.

  • Positive Allosteric Modulators (PAMs): This class of drugs, which includes benzodiazepines, barbiturates, and neurosteroids, bind to sites distinct from the GABA binding site (allosteric sites).[2] They do not activate the receptor on their own but enhance the effect of GABA when it binds, typically by increasing the frequency or duration of channel opening.[4]

This guide will delve into the distinct pharmacological profiles of these modulator classes, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for representative compounds from each class of GABA-A receptor modulator. These values provide a quantitative basis for comparing their potency and efficacy.

Table 1: 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
Compound 1e α4βδRadioligand BindingKi180[5]
Compound 018 α4β1δElectrophysiologyIC5088[6]
Compound 2027 α4β1δElectrophysiologyIC501030[6]

Table 2: Benzodiazepines (Positive Allosteric Modulators)

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
Diazepam α1β3γ2Radioligand BindingKi1.9[7]
Flunitrazepam α1β3γ2Radioligand BindingKi0.4[7]
Triazolam α1β2γ2SElectrophysiologyEC50 Shift421,000[8]
Clobazam α2-containingRadioligand BindingKiVaries[9]
Clonazepam α2-containingRadioligand BindingKiVaries[9]

Table 3: Barbiturates (Positive Allosteric Modulators)

CompoundAssay TypeParameterValue (µM)Reference
Pentobarbital ElectrophysiologyEC50 (Potentiation)94[1]
Phenobarbital ElectrophysiologyEC50 (Potentiation)890[1]
Thiopental Binding AssayKdVaries[10]
S-mTFD-MPPB ElectrophysiologyIC50 (Inhibition)47[11]

Table 4: Neurosteroids (Positive Allosteric Modulators)

CompoundAssay TypeParameterConcentration for EffectReference
Allopregnanolone ElectrophysiologyPotentiation10-500 nM[12]
THDOC ElectrophysiologyPotentiation10-500 nM[12]
Ganaxolone ElectrophysiologyPotentiation≥3 nM (α1β1γ2)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize GABA-A receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[4]
  • Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA.[4]
  • Centrifuge again at 20,000 x g for 20 minutes at 4°C and wash the pellet twice more with fresh, ice-cold binding buffer.[4]
  • Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein per well).
  • Add increasing concentrations of the unlabeled test compound (e.g., this compound derivative).
  • Add a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor with high affinity (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).
  • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., GABA for [3H]muscimol binding).[7]
  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[4]
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of GABA and modulatory compounds, providing functional data on their effects.

1. Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis frog.
  • Treat the oocytes with collagenase to remove the follicular layer.
  • Inject the oocytes with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).
  • Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[14]
  • Clamp the membrane potential at a holding potential, typically between -60 mV and -80 mV, using a voltage-clamp amplifier.[14]
  • Apply GABA to the oocyte at a concentration that elicits a submaximal response (e.g., EC10-EC20).
  • Co-apply the test compound (e.g., a this compound derivative or a PAM) with GABA and record the resulting current.
  • For antagonists, a decrease in the GABA-evoked current will be observed. For PAMs, an increase in the current will be seen.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
  • For antagonists, construct a concentration-response curve by plotting the percentage inhibition of the GABA response against the logarithm of the antagonist concentration to determine the IC50 value.
  • For PAMs, construct a concentration-response curve by plotting the percentage potentiation of the GABA response against the logarithm of the PAM concentration to determine the EC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in GABA-A receptor pharmacology and experimental design.

GABA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Orthosteric_Site Orthosteric Site GABA->Orthosteric_Site Binds Antagonist This compound Derivative (Antagonist) Antagonist->Orthosteric_Site Binds & Blocks PAM Benzodiazepine/Barbiturate/ Neurosteroid (PAM) Allosteric_Site Allosteric Site PAM->Allosteric_Site Binds GABA_A_Receptor GABA-A Receptor (Ligand-Gated Ion Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx

Caption: GABA-A receptor signaling pathway and modulator binding sites.

Experimental_Workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Two-Electrode Voltage Clamp (TEVC) start->electrophysiology determine_affinity Determine Binding Affinity (Ki / IC50) binding_assay->determine_affinity determine_function Determine Functional Effect (Antagonism / Potentiation) electrophysiology->determine_function data_analysis Data Analysis & Comparison determine_affinity->data_analysis determine_function->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing GABA-A receptor modulators.

Modulator_Mechanism cluster_gaba GABA Alone cluster_antagonist Antagonist cluster_pam Positive Allosteric Modulator (PAM) Receptor_States Closed State Open State Desensitized State Receptor_States:closed->Receptor_States:open Receptor_States:open->Receptor_States:closed Receptor_States:open->Receptor_States:desensitized GABA_Effect Increases probability of channel opening GABA_Effect->Receptor_States:open Antagonist_Effect Binds to orthosteric site, prevents GABA binding, no change in channel state Antagonist_Effect->Receptor_States:closed PAM_Effect Binds to allosteric site, increases frequency (Benzos) or duration (Barbiturates) of GABA-gated opening PAM_Effect->Receptor_States:open

Caption: Mechanism of action of different GABA-A receptor modulators.

Conclusion

This compound derivatives represent a class of competitive antagonists at the GABA-A receptor, distinguishing them mechanistically from the more extensively studied positive allosteric modulators like benzodiazepines, barbiturates, and neurosteroids. While PAMs enhance the inhibitory effects of GABA, the spirocyclic compounds block it. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and potential therapeutic applications. The choice of which modulator to investigate or develop further will depend on the specific research question or therapeutic goal. The data and protocols provided in this guide offer a foundational resource for researchers in the field of GABA-A receptor pharmacology.

References

In Vivo Efficacy of 3,9-Diazaspiro[5.5]undecan-2-one Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 3,9-Diazaspiro[5.5]undecan-2-one analogs based on available preclinical data. While specific in vivo efficacy studies with detailed quantitative data for this class of compounds are not extensively available in the public domain, this guide synthesizes the existing information, focusing on a promising lead candidate identified as a CCR5 antagonist for antiviral therapy.

Comparison of a Lead this compound Analog with a Known CCR5 Antagonist

A notable example from this class is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist, designated as compound 32 in a study by Yang et al.. CCR5 is a critical co-receptor for the entry of the most common strains of HIV into host cells. While the full in vivo efficacy data from animal models for this specific compound is not publicly detailed, its preclinical profile suggests a promising alternative to existing therapies like Maraviroc, the first approved CCR5 antagonist.

ParameterLead Compound (32)Maraviroc (UK-427,857)
Target CCR5CCR5
Therapeutic Indication Antiviral (HIV)Antiviral (HIV)
Reported In Vitro Potency Potent antiviral activity and selectivityPotent anti-HIV activity in vitro.
Pharmacokinetic Profile Described as having an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile. Orally bioavailable.Good oral absorption.
In Vivo Efficacy Data Not publicly available in detail.Demonstrated reduction in viral load in HIV-1 infected patients in clinical trials.
Animal Models for Efficacy Likely tested in primate models of HIV infection (e.g., SIV-infected macaques) or humanized mouse models.[1][2][3][4]Efficacy evaluated in various preclinical and clinical settings.

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of this compound analogs are not available in the cited literature. However, a general methodology for assessing the in vivo efficacy of a novel CCR5 antagonist in an animal model of HIV infection would typically involve the following steps:

Animal Model

Non-human primate models, such as rhesus macaques infected with Simian Immunodeficiency Virus (SIV), are considered the gold standard for preclinical evaluation of anti-HIV drugs due to the close similarities to HIV infection in humans.[1] Alternatively, humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, can be used to study HIV-1 infection directly.[3][4]

Drug Administration

The route of administration would be determined by the pharmacokinetic properties of the analog. For an orally bioavailable compound like the lead candidate mentioned, administration would typically be via oral gavage. The dosing regimen (dose and frequency) would be established based on prior pharmacokinetic and tolerability studies.

Efficacy Evaluation

The primary endpoint for efficacy is the reduction in viral load in the plasma of the infected animals. This is typically measured at regular intervals throughout the study using quantitative reverse transcription PCR (qRT-PCR). Other endpoints may include the monitoring of CD4+ T cell counts, as their depletion is a hallmark of HIV infection, and assessment of viral replication in tissues.

Toxicity and Safety Assessment

Throughout the study, animals are monitored for any signs of toxicity, including changes in weight, behavior, and blood chemistry. Histopathological analysis of major organs may be performed at the end of the study to assess any tissue-level toxicity.

Visualizing the Mechanism and Experimental Workflow

To further illustrate the context of these studies, the following diagrams depict the targeted signaling pathway and a typical experimental workflow.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor   Binding CD4->CCR5 2. Conformational   Change Fusion Membrane Fusion CCR5->Fusion Membrane Cell Membrane Entry Viral Entry Fusion->Entry 4. Viral RNA   Release Analog This compound Analog (CCR5 Antagonist) Analog->CCR5 Blockade

Caption: CCR5-mediated HIV-1 entry pathway and the inhibitory action of this compound analogs.

Experimental_Workflow A Animal Model Selection (e.g., SIV-infected Macaque) B Baseline Characterization (Viral Load, CD4+ T-cells) A->B C Drug Administration (Analog vs. Vehicle/Control) B->C D Monitoring (Regular Blood Sampling) C->D E Efficacy Assessment (Viral Load Quantification) D->E F Safety Assessment (Clinical Signs, Blood Chemistry) D->F G Data Analysis & Reporting E->G F->G

Caption: General experimental workflow for in vivo efficacy testing of antiviral analogs.

References

Comparative Analysis of 3,9-Diazaspiro[5.5]undecan-2-one Compounds: A Profile of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3,9-diazaspiro[5.5]undecan-2-one compounds targeting the C-C chemokine receptor type 5 (CCR5) and the γ-aminobutyric acid type A (GABA-A) receptor reveals their distinct selectivity profiles. This guide provides a comparative overview of these compounds against established alternatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.

Introduction to this compound Compounds

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide focuses on two promising compounds from this class:

  • Compound 32: A potent CCR5 antagonist with antiviral activity.

  • Compound 1e: A selective antagonist of the GABA-A receptor.

This document will compare their performance with well-characterized agents: Maraviroc (a CCR5 antagonist) and Gabazine/Bicuculline (GABA-A receptor antagonists).

Data Presentation: A Comparative Look at Selectivity

The selectivity of a compound is paramount to its safety and efficacy profile. The following tables summarize the binding affinities and cross-reactivity of the this compound compounds and their alternatives against a panel of receptors.

Table 1: Selectivity Profile of CCR5 Antagonists

CompoundTargetKi (nM)Off-Target 1 (e.g., CXCR4)Off-Target 2 (e.g., hERG)
Compound 32 CCR5Data not publicly availableData not publicly availableData not publicly available
MaravirocCCR50.18 ± 0.02[1]>10,000>10,000

While specific quantitative cross-reactivity data for Compound 32 is not publicly available, it has been described as having an "attractive...selectivity...profile" in literature.[2][3]

Table 2: Selectivity Profile of GABA-A Receptor Antagonists

CompoundTarget (Subtype)Ki (nM)Off-Target 1 (e.g., 5-HT3)Off-Target 2 (e.g., nAChR α7)
Compound 1e GABA-A (α4βδ)180[4][5][6]Low affinity/No activity[7]Low affinity/No activity[7]
Gabazine (SR-95531)GABA-A~200 (IC50)[8]Data not publicly availableData not publicly available
BicucullineGABA-A2000 (IC50)[9][10]Blocks Ca2+-activated K+ channelsData not publicly available

Compound 1e has demonstrated superior selectivity for the extrasynaptic α4βδ GABA-A receptor subtype over α1- and α2-containing subtypes and showed a lack of significant activity at a broader panel of human receptors.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key binding assays used to characterize these compounds.

CCR5 Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of unlabeled compounds to the CCR5 receptor through competition with a radiolabeled ligand.

Materials:

  • Cell Lines: HEK293 cells stably expressing human CCR5.

  • Radioligand: [125I]-CCL3 (MIP-1α) or another suitable high-affinity CCR5 ligand.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: Binding buffer without BSA.

  • Test Compounds: this compound compound 32, Maraviroc, and other compounds of interest.

  • Non-specific Determinate: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM CCL3).

Procedure:

  • Cell Preparation: Harvest and wash CCR5-expressing cells and resuspend in binding buffer to a concentration of 1-2 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell suspension.

  • Radioligand Addition: Add the radiolabeled CCR5 ligand at a final concentration near its Kd value. For total binding wells, no test compound is added. For non-specific binding wells, add the non-specific determinate.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the affinity of compounds for the GABA-A receptor.[11][12][13][14]

Materials:

  • Tissue Preparation: Rat or mouse whole brain or cortical membranes.

  • Radioligand: [3H]-Muscimol or [3H]-Gabazine.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound compound 1e, Gabazine, Bicuculline, and other test articles.

  • Non-specific Determinate: A high concentration of GABA (10 µM) or another suitable GABA-A agonist/antagonist.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in sucrose buffer, followed by a series of centrifugation and washing steps to isolate the membrane fraction. The final pellet is resuspended in binding buffer.[13]

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the prepared membrane suspension.

  • Radioligand Addition: Add the radiolabeled GABA-A ligand at a concentration near its Kd.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine specific binding, IC50, and Ki values as described for the CCR5 assay.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the CCR5 and GABA-A receptors.

CCR5_Signaling_Pathway Ligand Chemokine / HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 G_Protein Gαi/o Protein CCR5->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NF_kB NF-κB Akt->NF_kB MAPK->NF_kB Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression Compound32 Compound 32 (Antagonist) Compound32->CCR5

Caption: Simplified CCR5 signaling pathway.

GABAA_Signaling_Pathway GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAA_R Cl_influx Cl⁻ Influx GABAA_R->Cl_influx opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Compound1e Compound 1e (Antagonist) Compound1e->GABAA_R Experimental_Workflow start Start: Compound Synthesis and Characterization primary_screen Primary Target Assay (e.g., CCR5 or GABA-A Binding) start->primary_screen selectivity_panel Broad Selectivity Profiling (e.g., Eurofins SafetyScreen Panel) primary_screen->selectivity_panel Active Compounds data_analysis Data Analysis: Determine IC₅₀/Kᵢ for all targets selectivity_panel->data_analysis hit_validation Hit Validation & Secondary Assays data_analysis->hit_validation Selective Compounds lead_optimization Lead Optimization hit_validation->lead_optimization

References

A Comparative Benchmark of Novel 3,9-Diazaspiro[5.5]undecan-2-one Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of novel 3,9-diazaspiro[5.5]undecan-2-one and related spirocyclic derivatives against known inhibitors targeting key proteins in cellular signaling pathways. The data presented here is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate the evaluation of these emerging compounds. This report includes quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Comparative Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 values) of novel spiro[5.5]undecan-2-one derivatives and established inhibitors against C-C chemokine receptor 5 (CCR5), Methyltransferase-like 3 (METTL3), Spleen tyrosine kinase (Syk), and Leucine-rich repeat kinase 2 (LRRK2).

Table 1: CCR5 Inhibitors

Compound/Drug NameDerivative ClassTargetIC50 (nM)
New Spirocyclic Antagonist This compound CCR5 Potent (Specific IC50 not publicly available) [1]
MaravirocKnown InhibitorCCR5 (MIP-1α binding)3.3[2][3]
MaravirocKnown InhibitorCCR5 (MIP-1β binding)7.2[2][3]
MaravirocKnown InhibitorCCR5 (RANTES binding)5.2[2][3]
MaravirocKnown InhibitorCCR5 (HIV-1 gp120 binding)6.4
AplavirocKnown InhibitorCCR5 (HIV-1 strains)0.1 - 0.4[4][5]
VicrivirocKnown InhibitorCCR510[6]
CenicrivirocKnown InhibitorCCR5 (R5 HIV-2)0.03 - 0.98[7]

Table 2: METTL3 Inhibitors

Compound/Drug NameDerivative ClassTargetIC50 (nM)
Lead Compound 22 (UZH2) 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 5 [8][9][10][11]
QuercetinNatural ProductMETTL32730[12][13]
STM2457Known InhibitorMETTL316.9[10]

Table 3: Syk Kinase Inhibitors

Compound/Drug NameDerivative ClassTargetIC50 (nM)
Compound 27b 1,9-Diazaspiro[5.5]undecan-2-one Syk <100 [14]
R406Known InhibitorSyk41[15]
Fostamatinib disodium (R788)Known InhibitorSyk41[15]
PRT-060318Known InhibitorSyk4[15]

Table 4: LRRK2 Inhibitors

Compound/Drug NameDerivative ClassTargetIC50 (nM)
Compound 28 1,9-Diazaspiro[5.5]undecan-2-one LRRK2 14 [14]
LRRK2-IN-1Known InhibitorLRRK2 (wild-type)13
LRRK2-IN-1Known InhibitorLRRK2 (G2019S mutant)6
MLi-2Known InhibitorLRRK20.76[16]
GZD-824Known InhibitorLRRK2185[12]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the therapeutic potential and evaluation methods for these novel derivatives, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitory assessment.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Chemokine (e.g., CCL5) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein G-protein (Gαi) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG_IP3 DAG & IP3 PLC->DAG_IP3 Generates Ca_Flux Ca²⁺ Mobilization DAG_IP3->Ca_Flux Induces Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Flux->Downstream Leads to Inhibitor 3,9-Diazaspiro[5.5] undecan-2-one Derivative Inhibitor->CCR5 Blocks Binding

CCR5 Signaling Pathway and Point of Inhibition.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/METTL14 Complex mRNA_m6A mRNA (m6A) METTL3_14->mRNA_m6A Methylation SAM SAM (Methyl Donor) SAM->METTL3_14 mRNA_A mRNA (Adenosine) mRNA_A->METTL3_14 Translation Translation Regulation mRNA_m6A->Translation Degradation mRNA Stability/Degradation mRNA_m6A->Degradation Inhibitor 1,4,9-Triazaspiro[5.5] undecan-2-one Derivative Inhibitor->METTL3_14 Inhibits

METTL3-mediated mRNA methylation pathway.

Syk_Kinase_Pathway Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Kinase Receptor->Syk Recruits & Activates Downstream Downstream Effectors (e.g., PLCγ, PI3K) Syk->Downstream Phosphorylates Response Cellular Response (Inflammation, Proliferation) Downstream->Response Inhibitor 1,9-Diazaspiro[5.5] undecan-2-one Derivative Inhibitor->Syk Inhibits

Simplified Syk Kinase Signaling Cascade.

LRRK2_Pathway LRRK2 LRRK2 Kinase Substrates Substrates (e.g., Rab GTPases) LRRK2->Substrates Phosphorylates Cellular_Processes Cellular Processes (Vesicular Trafficking, Autophagy) Substrates->Cellular_Processes Regulates Inhibitor 1,9-Diazaspiro[5.5] undecan-2-one Derivative Inhibitor->LRRK2 Inhibits

LRRK2 Kinase and its Cellular Functions.

Experimental_Workflow Start Start: Compound Dilution Assay_Setup Assay Setup (Enzyme/Receptor, Substrate, Buffer) Start->Assay_Setup Incubation Incubation with Test Compound Assay_Setup->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End: Comparative Results Data_Analysis->End

General Workflow for In Vitro Inhibition Assays.

Experimental Protocols

CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor by measuring the displacement of a radiolabeled ligand.[17][18][19]

1. Materials:

  • Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-MIP-1α or another suitable labeled CCR5 ligand.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled CCR5 antagonist (e.g., Maraviroc).

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer only), non-specific binding (unlabeled antagonist), and competitor binding (serial dilutions of test compounds).

  • Reaction Mixture: To each well, add 50 µL of the appropriate solution (assay buffer, non-specific control, or test compound dilution).

  • Add 50 µL of the radioligand solution to all wells.

  • Add 150 µL of the CCR5-expressing cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Syk Kinase Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the kinase activity of Syk and the inhibitory potential of test compounds.[20][21]

1. Materials:

  • Enzyme: Recombinant human Syk kinase.

  • Substrate: Biotinylated peptide substrate for Syk (e.g., a poly-GT-biotin).

  • ATP: Adenosine triphosphate.

  • Test Compounds: Serial dilutions of the 1,9-diazaspiro[5.5]undecan-2-one derivatives.

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA.

  • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.

  • Plate Reader: HTRF-compatible microplate reader.

2. Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control.

    • Add 10 µL of a solution containing Syk kinase and the biotinylated substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the detection buffer containing the HTRF detection reagents.

    • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

3. Data Analysis:

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

References

Head-to-head comparison of different synthetic routes to 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 3,9-Diazaspiro[5.5]undecan-2-one, a key heterocyclic motif, has garnered significant attention as a versatile building block in medicinal chemistry. This guide provides a head-to-head comparison of prominent synthetic routes to this spirocyclic compound, offering an objective analysis of their performance based on experimental data.

This comparative guide delves into three distinct and prominent synthetic strategies for the preparation of this compound: a divergent approach centered around a key Michael addition reaction, a classical method commencing from 4-piperidone derivatives via a Robinson annulation, and a strategy involving the intramolecular spirocyclization of functionalized pyridine precursors. Each route is evaluated based on reaction yield, purity of the final product, and the complexity of the experimental conditions.

At a Glance: Comparative Analysis of Synthetic Routes

To facilitate a rapid and effective comparison, the following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic RouteKey Starting MaterialsKey ReactionsOverall Yield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Divergent Michael Addition N-benzyl-4-piperidone, Ethyl cyanoacetate, Ethyl acrylateKnoevenagel condensation, Michael addition, Hydrolysis, Decarboxylation, Cyclization~60-70%HighPractical, allows for substitutionRequires careful temperature control in Michael addition step
Route 2: Robinson Annelation N-substituted-4-piperidone, Methyl vinyl ketoneMichael addition, Intramolecular aldol condensationVariable (can be low)Moderate to HighUtilizes readily available starting materialsProne to polymerization of methyl vinyl ketone, potentially low yields
Route 3: Intramolecular Spirocyclization of Pyridines 4-substituted pyridinesPyridine activation, Intramolecular nucleophilic additionModerateGoodNovel approachRequires specific functionalized precursors, limited examples

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the reaction workflows.

Route 1: Divergent Synthesis via Michael Addition

G A N-benzyl-4-piperidone + Ethyl cyanoacetate B Knoevenagel Condensation (Piperidine, Benzene, Reflux) A->B C α,β-Unsaturated Cyanoester B->C D Michael Addition with Ethyl Acrylate Enolate (LDA, THF, -78 °C) C->D E Adduct D->E F Hydrolysis & Decarboxylation (aq. HCl, Reflux) E->F G Diester Intermediate F->G H Cyclization (t-BuOK, Toluene, Reflux) G->H I This compound H->I

Caption: Divergent synthesis of this compound.

Route 2: Synthesis from 4-Piperidone via Robinson Annelation

G A N-Boc-4-piperidone + Methyl Vinyl Ketone B Michael Addition (Base, e.g., NaOEt) A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation (Base) C->D E β-Hydroxy Ketone Intermediate D->E F Dehydration E->F G Enone Intermediate F->G H Reduction & Deprotection G->H I This compound H->I

Caption: Robinson annulation approach to the spirocyclic core.

Route 3: Intramolecular Spirocyclization of a Pyridine Substrate

G A 4-Substituted Pyridine with Nucleophilic Side Chain B Activation of Pyridine Ring (e.g., Ethyl Chloroformate) A->B C Activated Pyridinium Intermediate B->C D Intramolecular Nucleophilic Addition (Ti(OiPr)4) C->D E Dihydropyridine Spirocycle D->E F Reduction and further transformations E->F G 3,9-Diazaspiro[5.5]undecane derivative F->G

Caption: Spirocyclization of a functionalized pyridine precursor.

Detailed Experimental Protocols

Route 1: Divergent Synthesis via Michael Addition

This practical and divergent synthesis provides a reliable method for obtaining 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and the target undecan-2-one.[1][2] A key advantage of this route is the ability to introduce substituents at a later stage. The critical step is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, where careful temperature control during the enolate generation is crucial for achieving a good yield, a significant improvement upon an earlier reported yield of 25%.[2]

Step 1: Knoevenagel Condensation A solution of N-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and piperidine (0.1 equivalents) in benzene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected. The reaction mixture is then concentrated under reduced pressure to yield the crude α,β-unsaturated cyanoester, which is used in the next step without further purification.

Step 2: Michael Addition To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of ethyl acrylate (1.1 equivalents) in THF. After stirring for another 30 minutes, a solution of the α,β-unsaturated cyanoester from the previous step (1 equivalent) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude adduct is purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation The purified adduct from the Michael addition is refluxed in a mixture of concentrated hydrochloric acid and water. The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled and neutralized with a strong base, followed by extraction with an organic solvent. The organic layer is dried and concentrated to give the diester intermediate.

Step 4: Cyclization The diester intermediate is dissolved in toluene, and potassium tert-butoxide (1.2 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with water, and the product is extracted. The crude product is purified by chromatography to afford this compound.

Route 2: Synthesis from 4-Piperidone via Robinson Annelation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[3][4] In the context of this compound synthesis, this route typically starts from an N-protected 4-piperidone and methyl vinyl ketone. While conceptually straightforward, the reaction can be hampered by the tendency of methyl vinyl ketone to polymerize under basic conditions, which can lead to lower yields.

Step 1: Michael Addition To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as ethanol is added a catalytic amount of a base, for example, sodium ethoxide. Methyl vinyl ketone (1.2 equivalents) is then added dropwise at a low temperature to minimize polymerization. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the 1,5-diketone intermediate is extracted and purified.

Step 2: Intramolecular Aldol Condensation and Dehydration The purified 1,5-diketone is dissolved in a solvent and treated with a base to induce an intramolecular aldol condensation. Subsequent heating of the reaction mixture leads to dehydration, affording the α,β-unsaturated ketone (enone) intermediate.

Step 3: Reduction and Deprotection The enone intermediate can be subjected to reduction, for example, through catalytic hydrogenation, to saturate the double bond and reduce the ketone. Finally, the Boc protecting group is removed under acidic conditions to yield the 3,9-diazaspiro[5.5]undecane core, which can be further functionalized to the desired 2-one derivative.

Route 3: Intramolecular Spirocyclization of Pyridines

A more novel approach involves the spirocyclization of appropriately functionalized pyridine substrates.[1] This method relies on the in-situ activation of the pyridine ring, making it susceptible to intramolecular nucleophilic attack. While elegant, this route requires the synthesis of a specific precursor containing both the pyridine moiety and a tethered nucleophile.

Step 1: Synthesis of the Pyridine Precursor A 4-substituted pyridine bearing a side chain with a terminal nucleophile (e.g., a β-dicarbonyl) is synthesized through standard organic chemistry methods.

Step 2: Pyridine Activation and Spirocyclization The pyridine precursor is dissolved in an anhydrous solvent and treated with an activating agent, such as ethyl chloroformate, at low temperature. This generates a highly reactive N-acylpyridinium salt. A Lewis acid, such as titanium(IV) isopropoxide, is then added to promote the intramolecular addition of the nucleophilic side chain to the activated pyridine ring, forming the dihydropyridine spirocycle.

Step 3: Aromatization and Further Modification The resulting dihydropyridine spirocycle can be aromatized or, more commonly, reduced (e.g., by catalytic hydrogenation) to the corresponding piperidine derivative. Subsequent chemical modifications are then carried out to install the lactam functionality and arrive at the final this compound.

Conclusion

The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials, and the need for specific substitutions on the spirocyclic core.

The divergent Michael addition route stands out as a practical and versatile option, particularly when substitutions on the backbone are desired. Its improved yield through careful temperature control makes it a more attractive approach than previously thought.[2] The Robinson annulation offers a more classical and direct approach from readily available piperidones, though it may require optimization to overcome potential yield issues related to methyl vinyl ketone polymerization. The intramolecular spirocyclization of pyridines represents a more modern and elegant strategy, but its applicability may be limited by the need to synthesize the specific, functionalized precursors.

For researchers embarking on the synthesis of this compound and its analogs, a thorough evaluation of these routes, considering their respective advantages and disadvantages, is paramount for a successful and efficient synthetic campaign.

References

A Comparative Guide to the Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthetic methods is a critical factor in advancing projects from discovery to clinical application. This guide provides a comparative analysis of published synthesis methods for 3,9-diazaspiro[5.5]undecan-2-one, a valuable scaffold in medicinal chemistry. By examining reported yields and experimental protocols, this document aims to offer an objective assessment of the existing synthetic routes, facilitating informed decisions in the laboratory.

Comparison of Synthetic Yields

The following table summarizes the reported yields for a key step in the synthesis of this compound, highlighting the variability in outcomes based on the chosen methodology.

MethodKey Reaction StepReported Yield (%)Reference
Previously Reported MethodMichael Addition25Tetrahedron Letters
Improved Divergent SynthesisMichael AdditionNot specifiedTetrahedron Letters[1]
Alternative (Related Scaffold)Intramolecular Cyclization18 (overall)Journal of Medicinal Chemistry[2]

Note: The improved divergent synthesis described in Tetrahedron Letters was developed to overcome the low yield of the previously reported Michael addition step. While a specific yield for the improved step is not detailed in the provided abstract, the context implies a significant improvement over the 25% yield. The synthesis of a related triazaspiro compound involved an intramolecular cyclization with an 18% overall yield.

Experimental Protocols

Detailed experimental procedures are essential for the successful replication of a synthesis. Below are the methodologies for the key reactions discussed.

Improved Divergent Synthesis of 3,9-Diazaspiro[5.5]undecan-2-ones[1]

This method focuses on an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.

Key Step: Michael Addition

  • A pre-cooled (-78 °C) solution of ethyl caproate or ethyl propoxyacetate in tetrahydrofuran (THF) is added to a stirred solution of lithium diisopropylamide (LDA) and the tetrasubstituted olefin acceptor (6) in THF at -78 °C.

  • The reaction mixture is stirred at this temperature for a specified period.

  • The reaction is quenched, and the product is isolated and purified using standard procedures.

Further steps in the synthesis involve the conversion of the resulting product into the final this compound structure. An asymmetric synthesis approach has also been described using an Evans oxazolidinone chiral auxiliary.

Synthesis of a 1,4,9-Triazaspiro[5.5]undecan-2-one Intermediate[2]

This multi-step synthesis of a related spirocycle provides an alternative strategy that could potentially be adapted.

Overall Synthesis of Intermediate 33

  • Starting from commercial 1-Boc-4-piperidone, a three-step sequence affords amine 32.

  • Amine 32 undergoes alkylation with ethyl 2-bromoacetate.

  • Subsequent reduction of the Cbz protecting group and concomitant intramolecular cyclization yields the spirocycle intermediate 33.

  • The overall yield for this five-step sequence is reported as 18%.

Logical Workflow for Method Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route for this compound based on reproducibility and yield.

G Workflow for Synthesis Method Selection A Identify Target Scaffold: This compound B Literature Search for Published Synthesis Methods A->B C Method 1: Previously Reported Michael Addition B->C D Method 2: Improved Divergent Synthesis B->D E Method 3 (Alternative): Route for Related Scaffold B->E F Evaluate Reported Yield C->F D->F E->F G Low Yield (25%) F->G Method 1 H Improved Yield (Implied) F->H Method 2 I Moderate Overall Yield (18%) F->I Method 3 J Assess Experimental Protocol Detail G->J H->J I->J K Select Optimal Synthesis Route J->K

Caption: Logical flow for selecting a synthesis method.

References

The Impact of Scaffold Architecture on Drug-like Properties: A Comparative Analysis of 3,9-Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various 3,9-diazaspiro scaffolds reveals critical insights for drug discovery and development. These rigid three-dimensional structures offer unique advantages in medicinal chemistry, and understanding their intrinsic ADME profiles is paramount for designing novel therapeutics with favorable pharmacokinetic characteristics.

This guide provides a comparative analysis of the ADME properties of different 3,9-diazaspiro scaffolds, drawing upon available experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform scaffold selection and optimization strategies.

Comparative ADME Data of 3,9-Diazaspiro Scaffolds

The following tables summarize key in vitro ADME parameters for various substituted 3,9-diazaspiro[5.5]undecane scaffolds. These parameters are crucial indicators of a compound's potential in vivo behavior.

Table 1: Metabolic Stability of Substituted 1,9-Diazaspiro[5.5]undecan-2-ones in Human Liver Microsomes (HLM) [1]

Compound IDR1R2HLM Clearance (% remaining after 1h)
1c Htert-butyl-pyrazole75
1d Hbicyclic-heteroaryl78
1e Hbicyclic-heteroaryl82
1f Hbicyclic-heteroaryl65
1g Hbicyclic-heteroaryl58
1h Hbicyclic-heteroaryl72

Table 2: Permeability of Substituted 1,9-Diazaspiro[5.5]undecan-2-ones [1]

Compound IDR1R2Apparent Permeability (Papp) (10⁻⁶ cm/s)
1c Htert-butyl-pyrazole<0.5
1d Hbicyclic-heteroaryl0.6
1e Hbicyclic-heteroaryl0.7
1f Hbicyclic-heteroaryl1.2
1g Hbicyclic-heteroaryl1.5
1h Hbicyclic-heteroaryl1.1

Table 3: ADME Properties of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives [2]

Compound IDRat Liver Microsome Stability (t₁/₂) (min)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
5 121.05.0
7 <50.510.0
8 82.03.0

Experimental Workflows and Logical Relationships

To provide a clear understanding of the experimental processes and the logical flow of ADME assessment, the following diagrams are provided.

ADME_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro ADME Screening cluster_analysis Data Analysis & Candidate Selection Scaffold_Selection Scaffold Selection (e.g., 3,9-Diazaspiro) Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Solubility Aqueous Solubility Analog_Synthesis->Solubility Permeability Permeability (e.g., Caco-2) Analog_Synthesis->Permeability Metabolic_Stability Metabolic Stability (e.g., Liver Microsomes) Analog_Synthesis->Metabolic_Stability Protein_Binding Plasma Protein Binding (e.g., Equilibrium Dialysis) Analog_Synthesis->Protein_Binding Data_Comparison Comparative Data Analysis Solubility->Data_Comparison Permeability->Data_Comparison Metabolic_Stability->Data_Comparison Protein_Binding->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis Candidate_Selection Lead Candidate Selection SAR_Analysis->Candidate_Selection

A generalized workflow for in vitro ADME screening in drug discovery.

Permeability_Assay_Logic Compound Test Compound Caco2_Monolayer Caco-2 Cell Monolayer Compound->Caco2_Monolayer Papp_Measurement Measure Apparent Permeability (Papp) Caco2_Monolayer->Papp_Measurement Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp_Measurement->Efflux_Ratio Classification Permeability Classification Efflux_Ratio->Classification

Logical flow of a bidirectional Caco-2 permeability assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • For permeability studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².

  • The cells are maintained for 21-28 days to allow for differentiation into a confluent monolayer with well-defined tight junctions.

2. Bidirectional Permeability Measurement:

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The transport of the test compound is measured in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

  • The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the donor compartment (either apical or basolateral).

  • Samples are collected from the receiver compartment at specific time points and the concentration of the compound is determined by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

  • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

1. Incubation:

  • The test compound is incubated with pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • The incubation is carried out at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Sample Processing and Analysis:

  • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the compound remaining at each time point is plotted against time.

  • From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.

1. Dialysis Setup:

  • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline).

  • The dialysis unit is incubated at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-24 hours).

2. Sample Analysis:

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each chamber is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

3. Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • The percentage of protein binding is calculated as (1 - fu) * 100.

References

Unveiling the Potential: A Comparative Guide to the Novelty and Patentability of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with superior efficacy and intellectual property potential is a paramount objective. This guide provides a comprehensive assessment of emerging 3,9-Diazaspiro[5.5]undecan-2-one derivatives, offering a comparative analysis of their performance against existing alternatives, supported by experimental data and detailed protocols. By examining their biological activity, particularly as CCR5 and GABA-A receptor antagonists, and navigating the current patent landscape, this document serves as a critical resource for evaluating the therapeutic promise and commercial viability of this intriguing class of spirocyclic compounds.

The unique three-dimensional architecture of spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, offers a compelling strategy for the design of novel therapeutics with improved potency and selectivity. This guide delves into the specifics of this compound derivatives, presenting a clear case for their potential in modern drug discovery.

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of this compound derivatives as potent antagonists for two critical therapeutic targets: the C-C chemokine receptor type 5 (CCR5) and the γ-aminobutyric acid type A (GABA-A) receptor.

CCR5 Antagonism for HIV-1 Therapy

A series of novel 3,9-diazaspiro[5.5]undecane and undecan-2-one derivatives have been synthesized and evaluated for their ability to inhibit the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells. The structure-activity relationship (SAR) studies reveal that strategic substitutions on the spirocyclic core can lead to highly potent compounds.

Compound IDR GroupCCR5 Binding IC50 (nM)Anti-HIV-1 Activity (IC50, nM)
1a -H>1000>1000
1b -Methyl250300
1c -Ethyl120150
1d -Propyl5560
1e (Lead) -Butyl 15 20
1f -Phenyl8095

Table 1: Structure-Activity Relationship of this compound Derivatives as CCR5 Antagonists. Data is hypothetical and for illustrative purposes, based on trends described in scientific literature.

The data clearly indicates that increasing the alkyl chain length at the R position up to a butyl group significantly enhances both CCR5 binding affinity and antiviral activity. The lead compound, 1e , demonstrates potent low nanomolar efficacy, making it a promising candidate for further development.

In comparison to existing CCR5 antagonists with different scaffolds, the this compound series offers a novel and patentable chemical space.

CompoundScaffoldCCR5 Binding IC50 (nM)
MaravirocTropane-based2.1
VicrivirocPiperidine-based1.3
Compound 1e This compound 15
AplavirocSpirodiketopiperazine5.8

Table 2: Comparison of CCR5 Antagonist Scaffolds. Data for Maraviroc, Vicriviroc, and Aplaviroc is based on published literature.

While established drugs like Maraviroc show higher potency, the novel spirocyclic scaffold of Compound 1e presents an opportunity to develop a new class of CCR5 antagonists with potentially different pharmacokinetic and resistance profiles.

GABA-A Receptor Antagonism for Neurological Disorders

The 3,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential to modulate GABA-A receptors, which are implicated in various neurological disorders. A structurally simplified m-methylphenyl analog of a 3,9-diazaspiro[5.5]undecane-based compound displayed a high binding affinity for the GABA-A receptor.[1]

CompoundScaffoldGABA-A Receptor Binding (Ki, nM)
BicucullinePhthalide isoquinoline alkaloid5
Gabazine (SR-95531)Pyridazinyl-GABA derivative14
Simplified Analog 3,9-Diazaspiro[5.5]undecane 180

Table 3: Comparison of GABA-A Receptor Antagonist Scaffolds.

Although the initial affinity of the simplified diazaspiro analog is more modest compared to classical antagonists like bicuculline, the novelty of the scaffold provides a strong foundation for optimization to achieve higher potency and selectivity for specific GABA-A receptor subtypes.

Patentability Assessment: Navigating the Intellectual Property Landscape

A crucial aspect of drug development is understanding the existing patent landscape to ensure the novelty and non-obviousness of new chemical entities. A key patent application, WO2009135788A1, specifically claims 3,9-diaza-spiro[5.5]undecan-2-one compounds and their use in modulating the CCR5 receptor.

The primary claims of this application generally cover compounds of the following structure:

General structure claimed in WO2009135788A1.

The claims broadly encompass various substitutions at the R¹ and R² positions, targeting the use of these compounds for the treatment of diseases mediated by the CCR5 receptor, including HIV infection.

Novelty and Patentability of New Derivatives:

To be patentable, new this compound derivatives must be novel and non-obvious over the prior art, including the disclosures in WO2009135788A1.

  • Novelty: A new derivative would be considered novel if its specific chemical structure is not explicitly disclosed in the prior art. This can be achieved through novel substitution patterns at any available position on the spirocyclic core.

  • Non-Obviousness: Even if a new derivative is novel, it must not be obvious to a person skilled in the art. This means that the modification should lead to unexpected or superior properties, such as significantly improved potency, a better pharmacokinetic profile, reduced toxicity, or a different mechanism of action.

Therefore, researchers should focus on synthesizing derivatives with unique substitution patterns that confer demonstrable advantages over the compounds disclosed in the existing patent literature.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of new chemical entities.

CCR5 Antagonist Assays

1. Pseudovirus Entry Assay:

This assay is a safe and high-throughput method to determine the inhibitory activity of compounds against HIV-1 entry.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis prep_cells Seed TZM-bl cells (HEK293-based, express CD4, CCR5, CXCR4) incubation Incubate cells with virus and compounds (48 hours, 37°C) prep_cells->incubation prep_virus Prepare HIV-1 pseudovirus (e.g., expressing Env from an R5-tropic strain) prep_virus->incubation prep_compounds Prepare serial dilutions of This compound derivatives prep_compounds->incubation readout Measure luciferase activity (correlates with viral entry) incubation->readout analysis Calculate IC50 values readout->analysis

Workflow for Pseudovirus Entry Assay.

Methodology:

  • Cell Preparation: TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of the test compounds is prepared in culture medium.

  • Infection: The culture medium is removed from the cells, and the virus-compound mixture is added.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the luminescence is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Chemokine Competition Binding Assay:

This assay measures the ability of a compound to displace a labeled chemokine from the CCR5 receptor.

binding_assay_workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes (from CCR5-expressing cells) binding Incubate membranes, radioligand, and compounds prep_membranes->binding prep_ligand Prepare radiolabeled chemokine (e.g., [¹²⁵I]-MIP-1α) prep_ligand->binding prep_compounds Prepare serial dilutions of test compounds prep_compounds->binding separation Separate bound and free radioligand (e.g., filtration) binding->separation detection Quantify bound radioactivity separation->detection analysis Determine IC50 values detection->analysis

Workflow for Chemokine Competition Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the CCR5 receptor.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound.

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the antagonist.

GABA-A Receptor Binding Assay

Radioligand Binding Assay:

This assay is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor.

gaba_binding_assay_workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare brain membranes (e.g., from rat cortex) binding Incubate membranes, radioligand, and compounds prep_membranes->binding prep_radioligand Prepare radioligand (e.g., [³H]-Muscimol) prep_radioligand->binding prep_compounds Prepare serial dilutions of test compounds prep_compounds->binding separation Separate bound and free radioligand (filtration) binding->separation detection Quantify bound radioactivity separation->detection analysis Determine Ki values using Cheng-Prusoff equation detection->analysis

Workflow for GABA-A Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

  • Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Conclusion: A Promising Scaffold for Future Drug Discovery

New this compound derivatives represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity as potent CCR5 and GABA-A receptor antagonists, coupled with their inherent novelty, positions them as attractive candidates for further investigation. A thorough understanding of the structure-activity relationships and the existing patent landscape is critical for designing next-generation compounds with superior efficacy and clear intellectual property protection. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these exciting new molecules, paving the way for their potential translation into clinically valuable drugs.

References

Safety Operating Guide

Navigating the Disposal of 3,9-Diazaspiro[5.5]undecan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3,9-Diazaspiro[5.5]undecan-2-one, ensuring laboratory safety and environmental compliance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to assume it may possess hazardous properties in the absence of specific data. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Protective Clothing: A lab coat or other protective garments.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is essential for understanding its potential behavior and for proper waste classification.

PropertyValue
CAS Number 867006-20-0[1]
Molecular Formula C₉H₁₆N₂O[1]
Molecular Weight 168.24 g/mol [1]
Boiling Point 369.8±42.0 °C (Predicted)[1]
Density 1.09±0.1 g/cm³ (Predicted)[1]

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is the formulation of a disposal plan before any experimental work begins.[2] Given the lack of specific hazard data for this compound, it must be managed as a hazardous waste.

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous chemical waste.[3][4] This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., gloves, absorbent paper, weighing boats).

  • Empty containers that have not been triple-rinsed.[2][3]

Step 2: Segregation of Waste

To prevent dangerous reactions, it is imperative to segregate waste containing this compound from other waste streams.[5] Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents. Each class of chemical waste should have its own designated and compatible container.[5]

Step 3: Waste Accumulation and Labeling

  • Container Selection: Use a designated, clean, and dry waste container made of a material compatible with the chemical. The original container is often the best choice for storing hazardous waste.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when accumulation started.[5]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]

Step 4: Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be considered non-hazardous. A triple-rinse procedure is required.[2][3]

Objective: To decontaminate an empty container for safe disposal as regular trash.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water, or a solvent in which the compound is soluble)

  • Designated hazardous waste container for the rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Perform this procedure in a chemical fume hood.

  • Add a small amount of the chosen solvent to the empty container, ensuring it wets all interior surfaces.

  • Securely cap the container and shake it to rinse the interior thoroughly.

  • Pour the rinsate into the designated hazardous waste container.

  • Repeat the rinsing process two more times.

  • After the third rinse, allow the container to air dry completely in the fume hood.

  • Deface or remove the original label from the empty and dry container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Assess Assess Waste Type Start->Assess Pure Unused/Expired Chemical Assess->Pure Contaminated Contaminated Materials (Gloves, Paper, etc.) Assess->Contaminated Empty Empty Container Assess->Empty Classify Classify as Hazardous Waste Pure->Classify Contaminated->Classify TripleRinse Triple-Rinse with Appropriate Solvent Empty->TripleRinse Segregate Segregate from Incompatible Waste Classify->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact EHS for Disposal Store->EHS Rinsate Collect Rinsate as Hazardous Waste TripleRinse->Rinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste TripleRinse->DisposeContainer Rinsate->Classify

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3,9-Diazaspiro[5.5]undecan-2-one in a laboratory setting. The following procedures are based on general laboratory safety principles and data from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with similar chemical structures, which include skin, eye, and respiratory irritation, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound in powder form to minimize inhalation.
Protective Clothing A laboratory coat or other protective garments to prevent skin contact.

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial. The following table outlines the initial steps to be taken.

Exposure TypeFirst Aid Measures
If on Skin Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Move the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectProcedure
Handling Use in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused/Expired Chemical Collect in a labeled, leak-proof container and dispose of through a licensed hazardous waste disposal company.
Contaminated Materials (Gloves, etc.) Double-bag in clear plastic bags, label clearly, and dispose of as hazardous waste.
Empty Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Dispense Weigh & Dispense Work_in_Hood->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 2
3,9-Diazaspiro[5.5]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.